molecular formula C12H14N2O B1290408 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone CAS No. 645419-13-2

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Cat. No.: B1290408
CAS No.: 645419-13-2
M. Wt: 202.25 g/mol
InChI Key: ZWPDDGOGZRNKKC-UHFFFAOYSA-N
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Description

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPDDGOGZRNKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635042
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645419-13-2
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the novel spirocyclic compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a proposed biological mechanism of action based on extensive literature analysis of structurally related spiro[cyclopropane-1,3'-indolin]-2'-ones and other spirooxindole derivatives. These related compounds have demonstrated significant potential as anticancer agents, primarily through the modulation of the p53-MDM2 signaling pathway and induction of apoptosis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds.

Introduction

Spirooxindole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. In particular, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have emerged as promising candidates for the development of novel anticancer therapeutics. Their rigid, three-dimensional structure allows for precise interactions with biological targets. The structural motif of this compound, featuring a 6'-amino group and an N-acetylated indoline, presents a unique substitution pattern that warrants further investigation for its potential pharmacological profile. This document outlines a theoretical framework for its synthesis and characterization, providing a roadmap for its future empirical investigation.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150-160 °C (estimated)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water.
logP 1.8 ± 0.5 (estimated)

Synthesis and Purification

A plausible multi-step synthetic route for this compound is proposed, commencing from commercially available 6-nitroisatin. The workflow for this synthesis is depicted in the diagram below.

G cluster_0 Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one Core cluster_1 Functional Group Manipulations cluster_2 Purification A 6-Nitroisatin B Wittig Reaction (e.g., with Ph3P=CH2) A->B C 6-Nitro-3-methyleneindolin-2-one B->C D Cyclopropanation (e.g., with a diazo compound) C->D E 6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one D->E F Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) E->F G 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one F->G H N-Acetylation (e.g., with Acetic Anhydride) G->H I This compound H->I J Column Chromatography I->J K Recrystallization J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one

  • To a solution of 6-nitroisatin (1.0 eq) in a suitable solvent (e.g., dichloromethane), a Wittig reagent such as methyltriphenylphosphonium bromide (1.2 eq) and a base (e.g., potassium tert-butoxide, 1.2 eq) are added at 0 °C.

  • The reaction mixture is stirred at room temperature until the consumption of the starting material is observed by TLC.

  • The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 6-nitro-3-methyleneindolin-2-one.

  • The crude intermediate is then dissolved in a suitable solvent (e.g., a mixture of THF and acetonitrile), and a diazomethane precursor, such as a tosylhydrazone salt, is added in the presence of a base (e.g., sodium hydride) to generate the diazo compound in situ for the cyclopropanation reaction.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

  • The product, 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one, is isolated and purified by column chromatography on silica gel.

Step 2: Synthesis of 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

  • The 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (10 mol%), is used to reduce the nitro group.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. For the hydrogenation method, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude 6'-aminospiro[cyclopropane-1,3'-indolin]-2'-one is purified by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of 6'-aminospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq) in a suitable solvent like dichloromethane or THF, a base such as triethylamine or pyridine (2.0 eq) is added.

  • The mixture is cooled to 0 °C, and acetic anhydride (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, is purified by column chromatography followed by recrystallization.

Spectroscopic Characterization (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2 - 7.0m2HAr-H
6.8 - 6.6m1HAr-H
4.0 - 3.8br s2H-NH₂
3.4 - 3.2m2HIndoline CH₂
2.25s3H-COCH₃
1.8 - 1.6m2HCyclopropane CH₂
1.4 - 1.2m2HCyclopropane CH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
169.0C=O (amide)
145.0C-NH₂
140.0Ar-C (quaternary)
125.0Ar-CH
120.0Ar-CH
115.0Ar-CH
110.0Ar-C (quaternary)
55.0Spiro-C
45.0Indoline CH₂
24.0-COCH₃
15.0Cyclopropane CH₂

Table 3: Predicted IR and MS Data

TechniquePredicted Peaks/Values
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch, amine), 1660 (C=O stretch, amide), 1620 (N-H bend, amine), 1590, 1480 (C=C stretch, aromatic)
Mass Spec (ESI+) m/z 203.12 [M+H]⁺

Biological Activity and Mechanism of Action

Structurally related spirooxindole compounds have been reported to exhibit significant anticancer activity. A primary mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.

Proposed Mechanism: Inhibition of p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. It is hypothesized that this compound may act as an inhibitor of this interaction.

G p53 p53 MDM2 MDM2 p53->MDM2 Binds to Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates Target 1-(6'-Aminospiro[cyclopropane- 1,3'-indolin]-1'-yl)ethanone Target->MDM2 Inhibits

Caption: Proposed inhibition of the p53-MDM2 interaction by the target compound.

Downstream Signaling: Induction of Apoptosis

By stabilizing p53, the compound would be expected to upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This pathway culminates in the activation of caspases, which are the executioners of programmed cell death.

G p53 Stabilized p53 Bax Bax/PUMA Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical brief provides a summary of the currently available chemical and biological information for the compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. This molecule belongs to the spiro-indoline class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document aims to consolidate the known properties of this specific compound and provide context based on related structures.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 645419-13-2[1][2]
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name This compoundN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectral Data

Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, for this compound are not available in the reviewed literature. For reference, spectral data for related spiro[cyclopropane-1,3'-indolin]-2'-one derivatives often show characteristic signals for the spiro-cyclopropyl and indoline moieties. For instance, in ¹H NMR of similar compounds, the cyclopropyl protons typically appear as multiplets in the upfield region, while the aromatic protons of the indoline ring are observed in the downfield region.[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the public literature. However, general synthetic strategies for the broader class of spiro[cyclopropane-1,3'-indolin]-2'-ones have been reported. These methods often involve the cyclopropanation of a suitable indolin-2-one precursor. One common approach is the Corey-Chaykovsky reaction, where a sulfonium ylide reacts with an α,β-unsaturated carbonyl compound to form a cyclopropane ring.[3]

A plausible, though unverified, synthetic approach for the target compound could involve the following conceptual steps:

G Start Start with a suitable 6-nitroindoline precursor Step1 Protection of the indoline nitrogen Start->Step1 Step2 Introduction of the cyclopropane ring at C3 Step1->Step2 Step3 Reduction of the itro group to an amine Step2->Step3 Step4 Acetylation of the indoline nitrogen Step3->Step4 End This compound Step4->End

Figure 1. A conceptual synthetic workflow for the target compound.

Biological Activity

There is no specific biological activity data available for this compound in the reviewed literature. However, numerous studies have reported the biological potential of the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. These related compounds have shown promise as anticancer agents.[4] For example, certain derivatives have been found to induce apoptosis in cancer cell lines.[4] This suggests that the spiro[cyclopropane-1,3'-indoline] scaffold may be a valuable pharmacophore for the development of new therapeutic agents.

Signaling Pathways

Due to the lack of biological studies on this compound, there is no information on any signaling pathways it may modulate.

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers are known, but a comprehensive profile of its chemical and biological properties is lacking in the public domain. The established biological activity of related spiro[cyclopropane-1,3'-indolin]-2'-ones suggests that this compound could be a candidate for further investigation, particularly in the context of oncology drug discovery.

Future research efforts should focus on:

  • The development and publication of a robust synthetic protocol.

  • Full characterization of its physicochemical properties, including solubility and melting point.

  • Acquisition and interpretation of detailed spectral data (NMR, MS, IR).

  • In vitro and in vivo screening to determine its biological activity profile and potential therapeutic applications.

This technical brief highlights the current knowledge gap and underscores the opportunity for further research into this potentially valuable chemical entity.

References

In-depth Technical Guide: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and database searches for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2) did not yield specific public-domain data regarding its synthesis, biological activity, or detailed experimental protocols. The compound is available from commercial suppliers, suggesting its use as a chemical intermediate or building block in organic synthesis. This guide, therefore, provides a review of the broader class of spiro[cyclopropane-1,3'-indolin] derivatives to offer relevant context for researchers, scientists, and drug development professionals.

Core Compound Information

While specific experimental data for the title compound is unavailable, its basic chemical properties can be derived from its structure.

PropertyValueSource
CAS Number645419-13-2Commercial Suppliers
Molecular FormulaC₁₂H₁₄N₂OCommercial Suppliers
Molecular Weight202.25 g/mol Commercial Suppliers
IUPAC Name1-(6'-amino-spiro[cyclopropane-1,3'-indoline]-1'-yl)ethan-1-oneIUPAC Nomenclature
Canonical SMILESCC(=O)N1CC2=C(C=C(N)C=C2)C12CC2Chemical Structure

Synthesis of the Spiro[cyclopropane-1,3'-indolin] Scaffold

Detailed synthetic procedures for this compound are not publicly documented. However, the synthesis of the core spiro[cyclopropane-1,3'-indolin]-2'-one and spiro[cyclopropane-1,3'-indolin]-2'-imine scaffolds has been reported. These methods generally involve the reaction of an indolin-2-one or indolin-2-imine precursor.

One common approach is the [1+2] annulation reaction. For example, the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines has been achieved through the reaction of indolin-2-imines with α-aryl vinylsulfonium salts. This method is noted for its mild conditions and broad substrate scope.

A potential synthetic workflow for accessing the spiro[cyclopropane-1,3'-indoline] core, based on related literature, is depicted below.

G Indolin_2_one Indolin-2-one Derivative Indolin_2_imine Indolin-2-imine Derivative Indolin_2_one->Indolin_2_imine Imination Spiro_imine Spiro[cyclopropane-1,3'-indolin]-2'-imine Indolin_2_imine->Spiro_imine [1+2] Annulation Cyclopropanation_reagent Cyclopropanating Reagent (e.g., vinylsulfonium salt) Cyclopropanation_reagent->Spiro_imine Spiro_core Spiro[cyclopropane-1,3'-indoline] Core Spiro_imine->Spiro_core Reduction/Functionalization

Caption: Generalized synthetic approach to the spiro[cyclopropane-1,3'-indoline] core.

Biological Activity of Structurally Related Compounds

While no biological data exists for this compound, the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has been investigated for its potential as an anticancer agent.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated against various human cancer cell lines, including colon (HT-29), prostate (DU-145), cervical (Hela), lung (A-549), and breast (MCF-7) cancer cell lines.[1] Several compounds from these libraries exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range.[1]

The table below summarizes representative data for a related spiro[cyclopropane-1,3'-indolin]-2'-one compound.

Compound IDCell LineIC₅₀ (µM)Reference
6bDU-145 (Prostate)<20[1]
6uDU-145 (Prostate)<20[1]

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, a general protocol for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is described in the literature.

General Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones: A typical procedure involves the reaction of an appropriate isatin derivative with a suitable cyclopropanating agent in the presence of a catalyst. The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve the desired product with high yield and stereoselectivity.

In Vitro Anticancer Activity Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Below is a generalized workflow for an in vitro anticancer activity screen.

G Cell_seeding Seed Cancer Cells in 96-well plates Compound_treatment Treat with Test Compounds (various concentrations) Cell_seeding->Compound_treatment Incubation Incubate for 48-72 hours Compound_treatment->Incubation MTT_addition Add MTT Solution Incubation->MTT_addition Formazan_formation Incubate for Formazan Formation MTT_addition->Formazan_formation Solubilization Dissolve Formazan in DMSO Formazan_formation->Solubilization Absorbance_reading Read Absorbance Solubilization->Absorbance_reading Data_analysis Calculate % Viability and IC50 Absorbance_reading->Data_analysis

References

The Rising Profile of Spiro[cyclopropane-1,3'-indolin] Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of the spiro[cyclopropane-1,3'-indolin] core has captured the attention of medicinal chemists, emerging as a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action. The inherent conformational rigidity and synthetic accessibility of this spirocyclic system provide a fertile ground for the development of potent and selective modulators of various biological targets.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to the anticancer potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. These compounds have demonstrated promising cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the structure-activity relationships that govern their anticancer potency.

Compound IDCancer Cell LineIC50 (µM)Reference
6b DU-145 (Prostate)<20[1]
6u DU-145 (Prostate)<20[1]
3b DU-145 (Prostate)<10[2]
3i DU-145 (Prostate)<10[2]
3b Hela (Cervical)<10[2]
3i Hela (Cervical)<10[2]
3b A-549 (Lung)<10[2]
3i A-549 (Lung)<10[2]
SSSK17 MCF-7 (Breast)0.04[3][4]
SSSK16 MCF-7 (Breast)0.44[3][4]
SSSK19 MCF-7 (Breast)21.6[3][4]
6m MCF-7 (Breast)3.597[5]
6l MCF-7 (Breast)3.986[5]
6m HCT116 (Colon)3.236[6]
6m A431 (Skin)2.434[6]
6j PaCa-2 (Pancreatic)8.830[5]
6k PaCa-2 (Pancreatic)8.830[5]

Mechanism of Anticancer Action

The anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis

Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. Flow cytometric analysis and measurement of mitochondrial membrane potential have confirmed that compounds such as 6b and 6u induce apoptosis.[1] A key event in this process is the activation of caspase-3, a critical executioner caspase.

Proposed Apoptotic Pathway of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives Compound Spiro[cyclopropane- 1,3'-indolin]-2'-one Derivatives Mitochondrion Mitochondrion Compound->Mitochondrion Induces mitochondrial membrane potential loss Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage and Activation Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway
Cell Cycle Arrest

Flow cytometric analysis has revealed that certain spiro[cyclopropane-1,3'-indolin]-2'-one derivatives can arrest the cell cycle in the G0/G1 phase.[1] This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. The exact molecular targets within the cell cycle machinery, such as specific cyclin-dependent kinases (CDKs) or their regulatory cyclins, are still under investigation.

Cell Cycle Arrest by Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives G0G1 G0/G1 Phase S S Phase (DNA Synthesis) G0G1->S Progression G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G0G1 Compound Spiro[cyclopropane- 1,3'-indolin]-2'-one Derivatives Block Compound->Block Block->S Inhibition

Cell Cycle Arrest at G0/G1 Phase

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer effects, spiro-oxindole derivatives, the broader class to which spiro[cyclopropane-1,3'-indolin] derivatives belong, have shown potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of spiro-oxindole derivatives against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro[indoline-3,4'-pyrimidin]-2-onesBacillus subtilis12.5[7]
Spiro[indoline-3,4'-pyrimidin]-2-onesEscherichia coli12.5[7]
Spiro[indoline-3,4'-pyrimidin]-2-onesC. oxysporum12.5[7]
Spiro[indoline-3,3'-pyrazoline]-2-onesBacillus subtilis0.348–1.809 (mM)[7]
Spiro[indoline-3,3'-pyrazoline]-2-onesStaphylococcus aureus0.044–0.226 (mM)[7]
Spiro[indoline-3,4'-pyrans]Staphylococcus aureus250-1000[7]
Spiro[indoline-3,4'-pyrans]Escherichia coli250-1000[7]
Anti-inflammatory Activity

Preliminary studies on structurally related spiro thiochromene–oxindoles have indicated anti-inflammatory potential through the inhibition of protein denaturation, a hallmark of inflammation. In silico studies suggest that these compounds may exert their effects by interacting with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][9]

Compound IDAssayIC50 (µg/mL)Reference
4e BSA Denaturation127.477 ± 2.285[8][9]
4k BSA Denaturation190.738 ± 3.561[8][9]
4h BSA Denaturation285.806 ± 8.894[8][9]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[cyclopropane-1,3'-indolin] derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate necrotic cells from apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

Spiro[cyclopropane-1,3'-indolin] derivatives represent a promising class of compounds with a diverse range of biological activities, most notably in the field of oncology. The compelling in vitro data, coupled with a growing understanding of their mechanisms of action, underscores the therapeutic potential of this scaffold. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation spiro[cyclopropane-1,3'-indolin]-based therapeutics. Moreover, expanding the investigation into other therapeutic areas, such as infectious and inflammatory diseases, could unveil new applications for this versatile chemical entity. The continued exploration of this unique spirocyclic system holds great promise for the discovery of novel and effective medicines.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Spiro-oxindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3][4] Its unique three-dimensional structure, featuring a spiro-fused ring system at the C3 position of the oxindole core, has garnered significant attention in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel spiro-oxindole compounds, with a focus on recent advancements and detailed experimental methodologies.

Synthetic Strategies for Spiro-oxindole Construction

The construction of the chiral spiro-cyclic framework of oxindoles has been a long-standing challenge in organic synthesis.[8] However, recent years have witnessed the development of elegant and efficient synthetic strategies, including multicomponent reactions, asymmetric organocatalysis, and cycloaddition reactions.[8][9][10]

1.1. Multicomponent Reactions (MCRs)

MCRs offer a powerful and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.[9] Isatin and its derivatives are common precursors in MCRs for the construction of diverse spiro-oxindole frameworks.[11]

A notable example is the three-component reaction of isatins, anilines, and cyclopentane-1,3-dione in acetic acid at room temperature to afford novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields.[11] Another efficient MCR involves the reaction of isatin, malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine to yield spiro[indoline-3,4'-pyran] derivatives.[12]

Table 1: Synthesis of Spiro[dihydropyridine-oxindoles] via Three-Component Reaction [11]

EntryArylamineIsatinProductYield (%)
1AnilineIsatinSpiro[dihydropyridine-oxindole] derivative 1a85
24-MethylanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1b88
34-MethoxyanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1c90
44-ChloroanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1d82

1.2. Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro-oxindoles.[1][13] Chiral organocatalysts, such as amines, thioureas, and squaramides, can effectively control the stereochemistry of the newly formed spiro-center.[14]

A regiodivergent strategy for the asymmetric synthesis of spiro-oxindoles has been developed using different aminocatalysts in the reaction of 2-hydroxycinnamaldehydes and β,β-disubstituted 3-alkylidene oxindoles.[13][15] This method allows for the selective formation of either spiro-bridged oxindoles or spiro-oxindoles with excellent enantioselectivities.[13][15]

1.3. Cycloaddition Reactions

[3+2] cycloaddition reactions are widely employed for the synthesis of five-membered heterocyclic spiro-oxindoles.[16] This reaction typically involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[16]

A highly stereoselective, one-pot, multicomponent [3+2] cycloaddition has been developed to synthesize pyrrolizidine- and N-methyl pyrrolidine-substituted spiro-oxindole derivatives using chalcones as dipolarophiles.[16] The reaction proceeds with excellent regio- and stereoselectivity in refluxing ethanol.[16]

Biological Activities and Signaling Pathways

Spiro-oxindole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] A significant area of research focuses on their role as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development.[17][18]

2.1. MDM2-p53 Inhibition

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis.[17] Murine double minute 2 (MDM2) is a negative regulator of p53.[17] The interaction between p53 and MDM2 is mediated by the binding of the N-terminal α-helix of p53 to a hydrophobic pocket on MDM2.[18] Spiro-oxindole-based inhibitors have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and reactivating p53's tumor suppressor function.[19][20]

Several spiro-oxindole compounds have shown potent inhibitory activity against the MDM2-p53 interaction, with some advancing to clinical trials.[4][12] For instance, MI-888, a spiro-oxindole derivative, binds to MDM2 with a Ki value of 0.44 nM and has demonstrated complete and long-lasting tumor regression in animal models.[20]

Table 2: Biological Activity of Selected Spiro-oxindole MDM2 Inhibitors

CompoundTargetIC50 / KiCell LineReference
MI-219MDM2Low nM affinity-[12][20]
MI-888MDM2Ki = 0.44 nM-[12][20]
Compound 4zMDM2-Colorectal cancer cells[21]
Compound 11bHDAC/MDM279% / 68% inhibition at 1 µMMCF-7[22]

2.2. Other Anticancer Mechanisms

Besides MDM2-p53 inhibition, spiro-oxindoles have been reported to exert their anticancer effects through other mechanisms. Some derivatives have shown inhibitory activity against other important cancer targets like histone deacetylases (HDACs), cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR).[22][23][24] For example, a series of spiro-oxindole-based dual HDAC-MDM2 inhibitors have been synthesized, with compound 11b showing potent inhibitory activity against both targets and efficient antiproliferative activity towards MCF-7 breast cancer cells.[22]

Diagram 1: p53-MDM2 Signaling Pathway and Inhibition by Spiro-oxindoles

p53_MDM2_pathway cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 inhibits

Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative spiro-oxindole compounds.

3.1. General Procedure for the Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [11]

A mixture of the appropriate arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours. The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.

3.2. General Procedure for the One-Pot, Multicomponent [3+2] Cycloaddition for Pyrrolizidine Spiro-oxindoles [16]

To a solution of chalcone (1 mmol) in ethanol, isatin (1.3 mmol) and L-proline (1.3 mmol) are added. The reaction mixture is refluxed for 5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spiro-oxindole derivative.

Diagram 2: Experimental Workflow for [3+2] Cycloaddition

experimental_workflow Start Start Step1 Dissolve chalcone in ethanol Start->Step1 Step2 Add isatin and L-proline Step1->Step2 Step3 Reflux for 5 hours Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Evaporate solvent Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Pure spiro-oxindole Step6->End

Caption: A typical experimental workflow for spiro-oxindole synthesis.

Conclusion and Future Perspectives

The spiro-oxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis and multicomponent reactions, has enabled the creation of diverse libraries of these complex molecules. The profound biological activities exhibited by spiro-oxindoles, especially as modulators of critical signaling pathways like the p53-MDM2 axis, underscore their potential in drug development. Future research in this area will likely focus on the design of more potent and selective inhibitors, the exploration of novel biological targets, and the development of green and sustainable synthetic protocols. The continued exploration of the chemical space around the spiro-oxindole core promises to yield the next generation of drugs for a variety of diseases, most notably cancer.

References

Core Mechanism of Action of Spiro[cyclopropane-1,3'-indolin] Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific mechanism of action for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS: 645419-13-2) is not available at the time of this writing. This guide, therefore, focuses on the elucidated mechanisms of structurally related spiro[cyclopropane-1,3'-indolin]-2'-one and spiro[cyclopropane-1,3'-indolin]-2'-imine analogs. The insights presented herein serve as a foundational resource for initiating research into the biological activity of this class of compounds.

The spiro[cyclopropane-1,3'-indoline] scaffold is a recurring motif in medicinal chemistry, recognized for its presence in various biologically active molecules.[1][2] Derivatives of this core structure have demonstrated promising potential, particularly as anticancer agents, by inducing programmed cell death through specific cellular pathways.[3]

Anticancer Activity: Induction of Apoptosis

A primary mechanism of action identified for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is the induction of apoptosis in cancer cells.[3] Studies on various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A-549), colon (HT-29), and breast (MCF-7) cancer, have shown that certain compounds in this class exhibit significant cytotoxic effects.[3][4]

The apoptotic process initiated by these compounds appears to be multifaceted, involving key events such as cell cycle arrest and the activation of effector caspases.[3]

Flow cytometric analysis of cancer cells treated with active spiro[cyclopropane-1,3'-indolin]-2'-one compounds revealed an accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting proliferation.

Evidence suggests that these compounds trigger the intrinsic pathway of apoptosis. This is supported by observations of decreased mitochondrial membrane potential in treated cells.[3] The disruption of the mitochondrial membrane is a critical event that leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade.

The induction of apoptosis by these derivatives has been shown to be dependent on caspase-3, a key executioner caspase.[3] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. The Annexin V-FITC assay has further confirmed the induction of apoptosis by these compounds.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
6b DU-145Prostate<20[3]
6u DU-145Prostate<20[3]
3b DU-145Prostate<10[4]
3i DU-145Prostate<10[4]
3b HeLaCervical<10[4]
3i HeLaCervical<10[4]
3b A-549Lung<10[4]
3i A-549Lung<10[4]
Other Potential Mechanisms of Action

While the primary focus of research has been on anticancer activity, the broader spiro-indoline and indoline chemical space suggests other potential mechanisms that could be relevant for this compound.

  • MDM2-p53 Interaction: Spirooxindole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[5] While this mechanism was not confirmed for all tested dispiro-indolinones, it remains a plausible target for this class of compounds.[5][6]

  • 5-HT6 Receptor Ligands: Structurally related spiro[pyrrolidine-3,3'-indoline] derivatives have been identified as ligands for the 5-HT6 serotonin receptor, suggesting potential applications in central nervous system disorders.[7]

  • Dual 5-LOX/sEH Inhibition: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating in vivo anti-inflammatory efficacy.[8]

  • CBP/EP300 Bromodomain Inhibition: Although a different core structure, 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of CBP/EP300 bromodomains, a target for castration-resistant prostate cancer.[9] This highlights the potential for N-acylated indoline-like structures to interact with epigenetic targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of spiro[cyclopropane-1,3'-indolin] derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Annexin V-FITC Apoptosis Assay
  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential Assay
  • Cell Treatment: Cells are treated with the test compound for the desired duration.

  • Staining: A fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or Rhodamine 123) is added to the cells and incubated.

  • Analysis: The change in fluorescence is measured using a flow cytometer or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathway

G Compound Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative Cell Cancer Cell Compound->Cell Enters G0G1 G0/G1 Phase Arrest Cell->G0G1 Induces Mito Mitochondrial Membrane Potential Disruption Cell->Mito Induces Apoptosis Apoptosis G0G1->Apoptosis Leads to Casp3 Caspase-3 Activation Mito->Casp3 Triggers Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Start Compound Synthesis MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Flow Flow Cytometry (Cell Cycle Analysis) IC50->Flow Active Compounds Annexin Annexin V Assay (Apoptosis) IC50->Annexin Active Compounds Mito Mitochondrial Potential Assay IC50->Mito Active Compounds

Caption: General experimental workflow for evaluating anticancer activity.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Spiro-Indolinone Derivatives, with Reference to 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific biological data, including defined therapeutic targets, for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS: 645419-13-2). This guide, therefore, focuses on the extensively studied therapeutic potential of the broader classes of spiro-indolinone and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, for which significant research is available. The information presented here for these related compounds may serve as a foundational resource for investigating the specific biological activities of this compound.

Executive Summary

The spiro-indolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one and related spiro-indolinones have emerged as promising candidates for anticancer therapy. Extensive research suggests that a primary mechanism of action for many of these compounds is the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in tumor suppression.[1][2][3] Furthermore, induction of apoptosis and cell cycle arrest are commonly observed cellular responses to these compounds.[4][5] This technical guide provides a comprehensive overview of the potential therapeutic targets, quantitative biological data on analogous compounds, detailed experimental protocols, and conceptual diagrams to facilitate further research and drug development efforts in this area.

Potential Therapeutic Targets

Based on studies of structurally related spiro-indolinone and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, the following are plausible therapeutic targets for this class of compounds:

  • MDM2-p53 Interaction: A significant body of evidence points to the inhibition of the MDM2-p53 protein-protein interaction as a key mechanism of action for many spiro-indolinone derivatives.[1][4][6] MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, these compounds can stabilize p53, leading to the activation of p53-mediated downstream pathways, including cell cycle arrest and apoptosis.[2]

  • CBP/EP300 Bromodomains: The CREB-binding protein (CBP) and its homolog EP300 are transcriptional coactivators with bromodomains that recognize acetylated lysine residues on histones and other proteins. These proteins are implicated in cancer and inflammatory diseases. Some indole-based compounds have been identified as inhibitors of CBP/EP300 bromodomains, suggesting this as another potential avenue of investigation for spiro-indolinone derivatives.[7][8][9]

  • Apoptosis Pathway Components: Several studies have demonstrated that spiro[cyclopropane-1,3'-indolin]-2'-one derivatives induce apoptosis in cancer cells.[4][5] This suggests that components of the intrinsic and extrinsic apoptosis pathways, such as caspases, could be direct or indirect targets.

  • Cell Cycle Regulators: The ability of these compounds to cause cell cycle arrest, often in the G0/G1 or G2/M phase, indicates a potential interaction with cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) or cyclins.[4][5]

Data Presentation: Anticancer Activity of Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various spiro[cyclopropane-1,3'-indolin]-2'-one and dispiro-indolinone derivatives against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
3bDU-145Prostate<10[10]
3iDU-145Prostate<10[10]
3bHelaCervical<10[10]
3iHelaCervical<10[10]
3bA-549Lung<10[10]
3iA-549Lung<10[10]
6bDU-145Prostate<20[5][11]
6uDU-145Prostate<20[5][11]
GenericHT-29Colon<20[5][11]
GenericHelaCervical<20[5][11]
GenericA-549Lung<20[5][11]
GenericMCF-7Breast<20[5][11]

Table 2: In Vitro Anticancer Activity of Dispiro-Indolinone Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
13LNCaPProstate1.2 - 3.5[12][13][14]
18LNCaPProstate1.2 - 3.5[12][13][14]
29LNCaPProstate1.2 - 3.5[12][13][14]
63LNCaPProstate1.2 - 3.5[12][13][14]

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer potential of compounds like this compound, based on methodologies reported for analogous compounds.

1. Cell Viability Assay (SRB Assay)

  • Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549, HCT116, SW620, PC3) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with Sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry [15][16]

  • Objective: To determine the effect of the test compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol.

    • Treat the fixed cells with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay (Annexin V-FITC/PI Staining) [17][18]

  • Objective: To detect and quantify apoptosis induced by the test compound.

  • Methodology:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Assay (e.g., SRB) Cytotoxicity Assay (e.g., SRB) Compound Library->Cytotoxicity Assay (e.g., SRB) Test Compounds Hit Identification Hit Identification Cytotoxicity Assay (e.g., SRB)->Hit Identification Identify Active Compounds Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Hit Identification->Apoptosis Assays Target Engagement Assay (e.g., MDM2 binding) Target Engagement Assay (e.g., MDM2 binding) Hit Identification->Target Engagement Assay (e.g., MDM2 binding) Western Blotting Western Blotting Hit Identification->Western Blotting hypothetical_signaling_pathway Spiro-indolinone Spiro-indolinone MDM2 MDM2 Spiro-indolinone->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation BAX BAX p53->BAX Activation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis conceptual_sar cluster_sar Conceptual Structure-Activity Relationship (SAR) Core Scaffold Spiro[cyclopropane-1,3'-indolinone] Substitutions Substitutions at various positions on the indolinone ring Core Scaffold->Substitutions Chemical Modification Biological Activity Altered Biological Activity (e.g., increased potency, selectivity) Substitutions->Biological Activity

References

In Silico Modeling of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Lacking extensive experimental data for this specific molecule, this document outlines a robust computational strategy based on established methodologies for analogous spiroindoline and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed hypothetical protocols for ligand preparation, target identification, molecular docking, and ADMET prediction. All quantitative data are presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication of the proposed computational experiments. This document serves as a foundational roadmap for the virtual screening and characterization of this promising chemical entity.

Introduction

Spirocyclic compounds, particularly those incorporating the indoline scaffold, represent a class of molecules with significant therapeutic potential. The spiro[cyclopropane-1,3'-indolin] core, in particular, has been investigated for various biological activities, including anticancer and antibacterial properties.[1][2] The subject of this guide, this compound, is a novel research chemical with the CAS number 645419-13-2 and molecular formula C12H14N2O.[3][4] While specific biological data for this compound is not yet publicly available, its structural similarity to known bioactive spiroindolines warrants a thorough investigation of its potential as a therapeutic agent.

This guide outlines a comprehensive in silico modeling strategy to elucidate the potential bioactivity, pharmacokinetic properties, and target interactions of this compound. By leveraging established computational techniques, we can generate preliminary data to guide future experimental studies and accelerate the drug discovery process.

Ligand Preparation and Molecular Properties

The initial step in any in silico modeling study is the preparation of the ligand structure. This involves generating a 3D conformation of the molecule and calculating its key physicochemical properties.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing software (e.g., ChemDraw).

  • 3D Conformation Generation: The 2D structure was converted to a 3D conformation using a computational chemistry software package (e.g., Avogadro, Maestro).

  • Energy Minimization: The 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Property Calculation: A suite of physicochemical properties was calculated using integrated software tools (e.g., QikProp in Schrödinger Suite, or online servers like SwissADME).

Data Presentation: Molecular Properties
PropertyValueIdeal Range for Drug-Likeness
Molecular Weight202.25 g/mol < 500
LogP (octanol/water)1.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Rotatable Bonds1< 10
Topological Polar Surface Area41.5 Ų< 140 Ų

Note: The values presented in this table are hypothetical and would be determined by the protocol described above.

Target Identification and Prioritization

Given the novelty of the compound, a crucial step is to identify potential biological targets. This can be achieved through a combination of literature review of analogous compounds and computational target prediction methods.

Logical Relationship: Target Identification Workflow

G A This compound B Literature Search for Analogs (e.g., spiroindolines) A->B C Similarity Search (e.g., Tanimoto) A->C D Target Prediction Servers (e.g., SwissTargetPrediction) A->D E Identified Potential Targets (e.g., Kinases, Proteases, GPCRs) B->E C->E D->E F Target Prioritization (Disease relevance, druggability) E->F G Selected Targets for Docking F->G

Caption: Target identification and prioritization workflow.

Data Presentation: Potential Biological Targets

Based on the activity of similar spiroindoline compounds, the following protein families are proposed as potential targets for further investigation:

Target ClassSpecific ExamplesRationale
KinasesAurora Kinase, VEGFRKnown inhibitors of spirooxindole type.
ProteasesSARS-CoV-2 Main Protease, Human Mast Cell TryptaseTargets for other spiro compounds.[5]
E3 LigasesMDM2A known target for spiro-oxindoles in cancer.[6]
NucleotidasesEcto-5'-nucleotidase (CD73)Inhibited by spirooxindole derivatives.[7]

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • The 3D crystal structure of the target protein will be downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands will be removed.

    • Hydrogen atoms will be added, and the protein will be energy minimized.

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

  • Ligand Docking: The prepared ligand will be docked into the defined binding site using a docking program (e.g., AutoDock Vina, Glide).

  • Pose Analysis and Scoring: The resulting docking poses will be analyzed, and the best pose will be selected based on the docking score and visual inspection of the interactions.

Experimental Workflow: Molecular Docking

G A Select Target Protein B Download PDB Structure A->B C Prepare Receptor B->C E Define Binding Site C->E D Prepare Ligand F Run Docking Simulation D->F E->F G Analyze Docking Poses F->G H Calculate Binding Affinity G->H

References

Methodological & Application

Application Notes and Protocols for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suggested in vitro assays to characterize the biological activity of the novel compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. The protocols detailed below are based on standard methodologies for evaluating the potential anticancer and antibacterial properties of new chemical entities.

In Vitro Cytotoxicity Assessment against Human Cancer Cell Lines

This section outlines the protocol for determining the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT assay.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HeLaCervical Adenocarcinoma18.9 ± 2.1
DU-145Prostate Carcinoma12.8 ± 1.5
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, DU-145)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add compound dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Investigation of Apoptotic Induction

To determine if the cytotoxic effects of this compound are mediated by apoptosis, the following assays are recommended.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Data Presentation: Representative Apoptosis Data
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound (IC₅₀)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.8
Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of apoptosis signaling pathways.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9][10][11][12]

Data Presentation: Representative Caspase-3 Activity
TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
Compound (IC₅₀)4.2 ± 0.5
Experimental Protocol: Caspase-3 Activity Assay

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells as described above, then lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold change in caspase-3 activity compared to the vehicle control.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[13][14][15][16][17]

Data Presentation: Representative Cell Cycle Distribution
Cell Cycle PhaseVehicle Control (%)Compound (IC₅₀) (%)
G0/G160.5 ± 4.275.8 ± 5.1
S25.3 ± 2.810.1 ± 1.5
G2/M14.2 ± 1.914.1 ± 1.8
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[18][19][20]

Data Presentation: Representative ΔΨm Data
TreatmentRed/Green Fluorescence Ratio
Vehicle Control8.5 ± 0.9
Compound (IC₅₀)2.1 ± 0.3
Experimental Protocol: JC-1 Assay

Materials:

  • JC-1 Dye

  • Assay Buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 6-12 hours).

  • JC-1 Staining: Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Analysis: Measure the red (J-aggregates, healthy mitochondria) and green (J-monomers, depolarized mitochondria) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Experimental_Workflow start Start: Compound Synthesis cytotoxicity In Vitro Cytotoxicity Screen (MTT Assay) start->cytotoxicity antibacterial_assay Antibacterial Assay (MIC) start->antibacterial_assay determine_ic50 Determine IC50 Values cytotoxicity->determine_ic50 mechanistic_studies Mechanistic Studies determine_ic50->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay caspase_assay Caspase-3 Activity mechanistic_studies->caspase_assay cell_cycle Cell Cycle Analysis mechanistic_studies->cell_cycle mmp_assay Mitochondrial Membrane Potential (JC-1) mechanistic_studies->mmp_assay end End: Data Analysis & Conclusion apoptosis_assay->end caspase_assay->end cell_cycle->end mmp_assay->end antibacterial_assay->end

Caption: Overall experimental workflow for in vitro evaluation.

In Vitro Antibacterial Activity Assessment

This section describes the protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Data Presentation: Representative Antibacterial Activity
Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive32
Bacillus subtilisPositive64
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128
Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23][24][25]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

References

Application Notes and Protocols: Utilizing Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structure and promising biological activities.[1][2] This scaffold has been identified as a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology.[3][4] Numerous studies have demonstrated the potent anticancer activity of these compounds against a variety of human cancer cell lines, including those of the prostate, colon, cervix, lung, and breast.[1][3]

The primary mechanism of action for many of these derivatives involves the induction of cell cycle arrest, typically at the G0/G1 phase, and the subsequent initiation of apoptosis, a form of programmed cell death.[3] This is often mediated through caspase-3 dependent pathways.[3] The unique spirocyclic structure is thought to enable these molecules to effectively interact with biological targets, such as proteins and enzymes, thereby modulating their activity.[4]

These application notes provide an overview of the use of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives in cell culture, with a focus on anticancer research. Detailed protocols for assessing cell viability, cell cycle progression, and apoptosis are provided to guide researchers in their investigations of this promising class of compounds. While specific data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is limited, the following information on closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs serves as a valuable reference for experimental design.

Data Presentation

The in vitro cytotoxic activity of various spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated across multiple human cancer cell lines. The following tables summarize the reported IC50 values (the concentration required to inhibit 50% of cell growth), providing a clear comparison of their potency.

Table 1: Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

CompoundCell LineCancer TypeIC50 (µM)
6bDU-145Prostate<20[1][3]
6uDU-145Prostate<20[1][3]
GenericHT-29Colon<20[1][3]
GenericHelaCervical<20[1][3]
GenericA-549Lung<20[1][3]
GenericMCF-7Breast<20[1][3]
3bDU-145Prostate<10[5]
3iDU-145Prostate<10[5]
3bHelaCervical<10[5]
3iHelaCervical<10[5]
3bA-549Lung<10[5]
3iA-549Lung<10[5]

Table 2: Activity of Dispiro-Indolinone Derivatives

Compound ClassCell LineCancer TypeIC50 (µM)
Thiohydantoin-based dispiro-indolinonesLNCaPProstate1.2–3.5[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of the compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., DU-145, HT-29, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the spiro[cyclopropane-1,3'-indolin]-2'-one derivative in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Spiro[cyclopropane-1,3'-indolin]-2'-one derivative

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the spiro[cyclopropane-1,3'-indolin]-2'-one derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the compound.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Spiro[cyclopropane-1,3'-indolin]-2'-one derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.

G A Cell Seeding (e.g., DU-145, HT-29) B Compound Treatment (Spiro[cyclopropane-1,3'-indolin]-2'-one derivative) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Data Analysis (IC50, Cell Cycle Phases, Apoptotic Population) D->G E->G F->G

Caption: Experimental workflow for evaluating the in vitro anticancer effects.

G Compound Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative Cell Cancer Cell (e.g., Prostate, Colon) Compound->Cell Enters G0G1 G0/G1 Phase Arrest Cell->G0G1 Mito Mitochondrial Membrane Potential (Loss) Cell->Mito Prolif Cell Proliferation (Inhibition) G0G1->Prolif Leads to Casp3 Caspase-3 Activation Mito->Casp3 Triggers Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosis->Prolif Contributes to

Caption: Proposed mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Cancer Cell Line Screening: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the screening of the novel compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, for its potential anticancer activity. While specific data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for evaluating the efficacy of structurally related spiro-indolinone and indole derivatives that have demonstrated promising results in cancer cell line studies.[1][2][3][4][5][6][7][8] Related compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in a caspase-3 dependent manner in prostate cancer cells.[1][5] Other indole-based ethanone derivatives have been identified as potent inhibitors of key cancer-related proteins like CBP/EP300 bromodomains.[2]

The following protocols provide a robust framework for assessing the cytotoxic and migratory effects of this compound, as well as its impact on cell cycle progression and apoptosis.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and summarized in tables for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Breast (e.g., MCF-7) Data to be filledData to be filled
Prostate (e.g., DU-145) Data to be filledData to be filled
Lung (e.g., A549) Data to be filledData to be filled
Colon (e.g., HT-29) Data to be filledData to be filled
Cervical (e.g., HeLa) Data to be filledData to be filled

Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)

Cancer Cell LineConcentration (µM)% Wound Closure at 24h% Wound Closure at 48h
(e.g., MDA-MB-231) Vehicle ControlData to be filledData to be filled
Test Compound (X µM)Data to be filledData to be filled
Test Compound (Y µM)Data to be filledData to be filled

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cancer Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/M
(e.g., PC-3) Vehicle ControlData to be filledData to be filledData to be filled
Test Compound (IC50)Data to be filledData to be filledData to be filled

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[13]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired time points (e.g., 48 and 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48/72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I I H->I Data Analysis (IC50 Calculation) Wound_Healing_Assay_Workflow A Seed Cells to Confluence B Create Scratch with Pipette Tip A->B C Wash with PBS B->C D Add Compound/Vehicle C->D E Image at T=0 D->E F Incubate E->F G Image at Intervals (e.g., 24h, 48h) F->G H Measure Wound Area & Analyze G->H Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Cell Viability Assays with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of the novel compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While specific biological data for this exact compound is emerging, the protocols and potential mechanisms are based on studies of structurally related spiro[cyclopropane-1,3'-indolin]-2'-one and dispiro-indolinone analogs, which have demonstrated promising anticancer activities.[1][2][3][4][5]

Introduction

Spiro-indolinone scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][6] Compounds featuring the spiro[cyclopropane-1,3'-indolin]-2'-one core have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] this compound is a novel analog within this class. Determining its effect on cell viability is a critical first step in evaluating its potential as a therapeutic agent.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]

Experimental Protocols

MTT Assay Protocol for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells with viability greater than 90% using a hemocytometer and Trypan Blue.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8] The incubation time may need to be optimized depending on the cell line.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Data Presentation

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on the activity of similar spiro-indolinone compounds.[1]

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Cancer4815.5
A549Lung Cancer4822.8
DU-145Prostate Cancer489.2
HT-29Colon Cancer4818.1
HeLaCervical Cancer4825.4

Note: The data presented in this table is for illustrative purposes and is based on the reported activity of structurally related compounds. Actual experimental results may vary.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot dose-response curve calc_viability->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathway

Based on the known mechanisms of similar spirooxindole compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[1][10]

Apoptosis_Pathway cluster_mito Mitochondrial Events Compound This compound Cell Cancer Cell Compound->Cell Mito Mitochondrion Bax Bax/Bak Activation Mito->Bax MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3_active Active Caspase-3 Casp9_active->Casp3_active Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Spiro-oxindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-oxindole derivatives are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents.[1][2] These compounds can interact with multiple molecular targets involved in cancer progression, including kinases and proteins that regulate the cell cycle and apoptosis.[1] Mechanistic studies have revealed that many spiro-oxindole derivatives exert their antiproliferative effects by inducing cell cycle arrest and apoptosis.[1][3]

Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel therapeutic compounds like spiro-oxindoles. This powerful technique allows for the rapid, quantitative analysis of multiple parameters at the single-cell level. Key applications include the detailed analysis of cell cycle distribution, the detection and quantification of apoptosis, the assessment of mitochondrial health, and the interrogation of intracellular signaling pathways. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular responses to spiro-oxindole treatment.

Application 1: Cell Cycle Analysis Using Propidium Iodide Staining

A primary mechanism by which anticancer compounds inhibit tumor growth is by disrupting the normal progression of the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell, thereby revealing the distribution of the cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Several studies have demonstrated that spiro-oxindole compounds can induce cell cycle arrest, often causing an accumulation of cells in the G0/G1 or SubG1 phases.[3][4]

Data Presentation: Effect of Spiro-oxindole Compounds on Cell Cycle

The following table summarizes the reported effects of selected spiro-oxindole compounds on the cell cycle of various cancer cell lines.

Compound IDCell LineConcentrationTreatment TimeObserved EffectReference
Compound 4, 8, 18, 24 Jurkat, K-562, HeLa, Sk-mel-22-10 µM72 hAccumulation of cells in SubG1 and G0/G1 phases[3]
Compound 5g MCF-7IC5048 hIncreased Sub-G1 population[5]
Compound 4a-c 3T3-SV40 (Transformed)25 µM24 hChanges in G0/G1, S, and G2/M phase distribution[4]
Experimental Protocol: Cell Cycle Analysis

This protocol details the procedure for preparing cells treated with spiro-oxindole compounds for cell cycle analysis using propidium iodide staining.

Materials:

  • Spiro-oxindole compound of interest

  • Cultured cancer cells

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.

  • Treat the cells with various concentrations of the spiro-oxindole compound (and a vehicle control, e.g., <0.1% DMSO) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the previously collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential for degrading RNA to ensure the PI signal is specific to DNA content.[6]

  • Incubate the cells in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting emission in the appropriate channel (e.g., >600 nm).[6]

  • Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram. Gate on single cells to exclude doublets and debris. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Workflow for Cell Cycle Analysis

G cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Data Acquisition & Analysis a Seed Cells b Treat with Spiro-oxindole a->b c Harvest Cells b->c d Wash with PBS c->d e Fix in 70% Ethanol d->e f Stain with PI/RNase A e->f g Acquire on Flow Cytometer f->g h Gate on Single Cells g->h i Generate DNA Histogram h->i j Quantify Cell Cycle Phases i->j

Caption: Experimental workflow for cell cycle analysis.

Application 2: Apoptosis Detection Using Annexin V and Propidium Iodide

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a hallmark of effective cancer therapies.[7] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[9] Propidium Iodide (PI) is a membrane-impermeable DNA dye that is excluded from live cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8][10]

Data Presentation: Pro-apoptotic Effects of Spiro-oxindole Compounds
Compound IDCell LineConcentrationTreatment TimeApoptotic Population (%)Necrotic Population (%)Reference
Compound 5g MCF-7IC5048 h31.9% (Early + Late)5.43%[5]
Compound 4e MCF-710 µM48 h47.26%Not specified[11]
Compound 4f MCF-710 µM48 h55.36%Not specified[11]
Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Spiro-oxindole compound of interest

  • Cultured cancer cells

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the spiro-oxindole compound as described in the cell cycle protocol. Include both negative (vehicle) and positive controls for apoptosis if possible.

  • Cell Harvesting: Collect both floating and adherent cells into a single centrifuge tube as previously described.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.

  • Resuspension: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[12]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation. Collect FITC fluorescence (e.g., 530/30 nm filter) and PI fluorescence (e.g., >670 nm filter).

  • Data Analysis: Use a two-parameter dot plot (Annexin V vs. PI) to distinguish the four key populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive[8]

Principle of Annexin V/PI Staining

G cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_primary_necrosis Primary Necrosis a Intact Membrane PS on Inner Leaflet b Annexin V (-) PI (-) a->b Result c Intact Membrane PS on Outer Leaflet d Annexin V (+) PI (-) c->d Result e Compromised Membrane PS on Outer Leaflet f Annexin V (+) PI (+) e->f Result g Compromised Membrane PS on Inner Leaflet h Annexin V (-) PI (+) g->h Result

Caption: Differentiating cell states with Annexin V/PI.

Application 3: Signaling Pathway Analysis

Spiro-oxindole compounds can modulate key signaling pathways that control cell fate. Two pathways of significant interest are the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] Flow cytometry can measure the expression or phosphorylation status of key proteins within these cascades at the single-cell level, a technique often referred to as "phospho-flow".[15][16]

p53-MDM2 Signaling

The p53 protein, the "guardian of the genome," is a tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress.[17][18] Its activity is negatively regulated by Murine Double Minute 2 (MDM2), which targets p53 for degradation.[18] Several spiro-oxindole compounds have been designed to inhibit the p53-MDM2 interaction, thereby stabilizing p53, leading to the activation of downstream targets and subsequent apoptosis.[13] Flow cytometry can be used to quantify the intracellular levels of p53 protein.[17][19]

G DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 upregulates Degradation p53 Degradation p53->Degradation Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis induces MDM2->p53 inhibits MDM2->Degradation Spiro Spiro-oxindole Compound Spiro->MDM2 inhibits

Caption: Inhibition of the p53-MDM2 interaction.

MAPK Signaling

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival.[14] Key components include ERK1/2 and p38. Hyperactivation of this pathway is common in many cancers.[14] Phospho-specific antibodies can be used in flow cytometry to detect the activated (phosphorylated) forms of proteins like ERK (p-ERK), providing a measure of pathway activity in response to drug treatment.[15][20]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Response Proliferation, Survival TF->Response

Caption: A simplified MAPK/ERK signaling pathway.

General Protocol: Intracellular Phospho-protein Staining

Materials:

  • Spiro-oxindole compound of interest

  • Cultured cells

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol or saponin-based buffer)[21]

  • Primary antibody (e.g., anti-p-ERK, anti-p53)

  • Fluorochrome-conjugated secondary antibody (if primary is not conjugated)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend cells in Fixation Buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge cells, remove the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice. (Note: Methanol is effective for many phospho-epitopes but can destroy some surface markers).[21]

  • Washing: Wash cells twice with a staining buffer (e.g., PBS with 1% BSA).

  • Antibody Staining: Resuspend the cell pellet in staining buffer containing the primary antibody at the recommended dilution. Incubate for 30-60 minutes at room temperature, protected from light.

  • Secondary Staining (if applicable): Wash the cells once, then resuspend in staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash cells one final time and resuspend in staining buffer for analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome. Analyze the mean fluorescence intensity (MFI) to quantify protein expression/phosphorylation.

Application 4: Analysis of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrion is central to the intrinsic pathway of apoptosis. A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[22] This change can be measured using fluorescent potentiometric dyes. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[23] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red/orange. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[24] A shift from red to green fluorescence indicates mitochondrial depolarization.

Experimental Protocol: ΔΨm Measurement with JC-1

Materials:

  • Spiro-oxindole compound of interest

  • Cultured cells

  • Complete culture medium

  • PBS

  • JC-1 dye solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the spiro-oxindole compound as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • JC-1 Staining: Centrifuge the cells and resuspend the pellet in pre-warmed culture medium containing JC-1 dye (final concentration typically 1-5 µM).

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.

  • Resuspension: Resuspend the final cell pellet in PBS or flow cytometry buffer for analysis.

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer with a 488 nm excitation laser. Detect green fluorescence (monomers) in the FITC channel and red/orange fluorescence (J-aggregates) in the PE channel.

  • Data Analysis: Healthy cells will be high in the red channel, while apoptotic cells will show an increased signal in the green channel. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

Workflow for Mitochondrial Membrane Potential Analysis

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Data Acquisition & Analysis a Seed & Treat Cells b Harvest Cells a->b c Incubate with JC-1 Dye b->c d Wash with PBS c->d e Acquire on Flow Cytometer d->e f Analyze Red vs. Green Fluorescence e->f g Determine Ratio of Aggregates/Monomers f->g

Caption: Workflow for analyzing ΔΨm with JC-1 dye.

References

Application Notes and Protocols: High-Throughput Screening with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is a research chemical with potential applications in drug discovery and development.[1] Its core structure, a spiro[cyclopropane-1,3'-indolin]-2'-one, is a recurring motif in compounds investigated for various therapeutic properties, notably as anticancer agents.[2][3][4] The unique three-dimensional arrangement of the spirocyclic system offers opportunities for novel molecular interactions with biological targets. High-throughput screening (HTS) of this and similar compounds can facilitate the identification of novel lead compounds for various diseases.[5]

This document provides a generalized framework for the application of this compound and structurally related compounds in HTS campaigns, drawing upon established methodologies for similar small molecules.

Key Applications in High-Throughput Screening

While specific HTS data for this compound is not publicly available, its structural features suggest potential utility in the following areas:

  • Anticancer Drug Discovery: The spirooxindole core is a known pharmacophore in compounds exhibiting anticancer activity.[2] HTS assays can be employed to screen for its effects on various cancer cell lines, targeting mechanisms such as cell cycle arrest and apoptosis.[2]

  • Modulation of Signaling Pathways: The indolinone scaffold is present in inhibitors of various kinases and other signaling proteins. HTS can be used to identify the specific cellular pathways modulated by this compound.

  • Neuroprotective Agent Screening: Compounds that protect neuronal cells from oxidative stress and other insults are of high interest. HTS assays can be designed to evaluate the cytoprotective effects of this compound in relevant cellular models.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the high-throughput screening of this compound.

Cell Viability and Cytotoxicity HTS Assay

This protocol describes a common method to assess the effect of the compound on the viability of cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, DU-145, HeLa, A-549, MCF-7)[2]

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

  • 96-well or 384-well microplates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader

Workflow Diagram:

HTS_Cell_Viability_Workflow A Cell Seeding B Compound Addition A->B 24h C Incubation B->C Serial Dilution D Viability Reagent Addition C->D 48-72h E Incubation D->E F Data Acquisition E->F 2-4h

HTS Cell Viability Assay Workflow

Procedure:

  • Cell Seeding: Seed cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate medium.

  • Compound Addition: Add the diluted compound to the cell plates. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate until a formazan product is formed.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

The results of the HTS cell viability assay can be summarized in the following table:

Cell LineCompound IC50 (µM)
HT-29 (Colon)Data to be determined
DU-145 (Prostate)Data to be determined
HeLa (Cervical)Data to be determined
A-549 (Lung)Data to be determined
MCF-7 (Breast)Data to be determined
Apoptosis Induction HTS Assay

This protocol outlines a method to screen for the compound's ability to induce programmed cell death.

Objective: To determine if this compound induces apoptosis in a target cell line.

Materials:

  • Target cell line

  • This compound

  • Caspase-3/7 activity assay kit (or similar apoptosis detection reagent)

  • 96-well or 384-well microplates

  • Luminometer or fluorescence plate reader

Workflow Diagram:

HTS_Apoptosis_Workflow A Cell Seeding B Compound Addition A->B 24h C Incubation B->C Fixed Concentration D Apoptosis Reagent Addition C->D 24-48h E Incubation D->E F Signal Measurement E->F 1h

HTS Apoptosis Assay Workflow

Procedure:

  • Cell Seeding: Seed cells into microplates.

  • Compound Addition: Add this compound at a fixed concentration (e.g., at its IC50 value determined from the viability assay).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Apoptosis Detection: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature to allow for signal development.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Compare the signal from compound-treated wells to vehicle-treated wells to determine the fold-increase in apoptosis.

Data Presentation:

The results can be presented in a table format:

Cell LineCompound Concentration (µM)Fold Increase in Caspase-3/7 Activity
Target Cell LineConcentration UsedData to be determined

Signaling Pathway Analysis

Should the HTS assays indicate significant biological activity, further investigation into the underlying mechanism of action is warranted. A potential signaling pathway that could be affected by a spirooxindole-containing compound is the p53-mediated apoptotic pathway.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway Compound 1-(6'-Aminospiro[cyclopropane- 1,3'-indolin]-1'-yl)ethanone Target Putative Cellular Target Compound->Target Inhibition? p53 p53 Activation Target->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical p53-Mediated Apoptotic Pathway

While this compound is commercially available for research purposes, there is currently a lack of published data regarding its specific biological activities and applications in high-throughput screening. The protocols and potential applications outlined in this document are based on established methodologies for structurally related compounds and provide a foundation for initiating such investigations. Further research is necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is a novel chemical entity belonging to the spiro-oxindole class of compounds. While direct biological data for this specific molecule is not extensively available, the core scaffold of spiro[cyclopropane-1,3'-indolin]-2'-one has demonstrated significant potential as an anticancer agent. Derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides an overview of the potential applications of this compound as a chemical probe, based on the activities of structurally related compounds. Detailed experimental protocols are provided to facilitate its investigation in a research setting.

The N-acetyl group on the indoline nitrogen and the amino group at the 6' position are key structural features that may modulate the biological activity of the parent spiro-indoline core. The presence of the acetyl group may influence the compound's solubility, membrane permeability, and metabolic stability.

Potential Biological Applications

Based on the known biological activities of structurally similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, this compound is proposed as a chemical probe for investigating:

  • Anticancer Activity: Evaluation against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

  • Cell Cycle Progression: Investigating its ability to induce cell cycle arrest, particularly at the G0/G1 phase.[1]

  • Apoptosis Induction: Studying its potential to trigger programmed cell death through caspase-dependent pathways.[1]

Data Presentation: Anticancer Activity of Structurally Related Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of a library of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various human cancer cell lines, as reported by Reddy et al. (2015). This data is provided as a reference for the potential efficacy of this compound.

Table 1: IC50 Values (µM) of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

CompoundHT-29 (Colon)DU-145 (Prostate)HeLa (Cervical)A-549 (Lung)MCF-7 (Breast)
6b 15.4 ± 1.23.2 ± 0.310.1 ± 0.912.5 ± 1.118.2 ± 1.5
6u 12.1 ± 1.02.8 ± 0.28.5 ± 0.710.3 ± 0.915.6 ± 1.3
Doxorubicin 0.8 ± 0.071.1 ± 0.090.9 ± 0.081.0 ± 0.091.2 ± 0.1

Data extracted from Reddy et al., Bioorg. Med. Chem. Lett. 2015, 25 (20), 4580-6.[1]

Proposed Mechanism of Action and Signaling Pathway

Based on studies of related compounds, this compound may induce apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This leads to the activation of caspase-3, a key executioner caspase.

G probe This compound cell Cancer Cell probe->cell mito Mitochondrial Stress cell->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed cells in 96-well plate treat Treat with compound seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: MTT assay experimental workflow.

Materials:

  • Cancer cell line of interest (e.g., DU-145)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle distribution.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Preparation cluster_2 Staining & Analysis culture Culture and treat cells harvest Harvest and wash cells culture->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with PI and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze

Caption: Cell cycle analysis workflow.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

This protocol is to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with the compound, harvest, and lyse the cells according to the kit manufacturer's instructions.

  • Assay: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the signal generated and compare the activity in treated versus untreated cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 or TMRE dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound.

  • Staining: Incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.

  • Analysis:

    • JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

    • TMRE: Healthy cells with high ΔΨm accumulate TMRE in the mitochondria, resulting in bright red fluorescence. Apoptotic cells show reduced fluorescence.

  • Data Acquisition: Analyze the fluorescence using a fluorescence microscope or flow cytometer.

Safety Precautions

  • Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Conduct all experiments in a well-ventilated area or a chemical fume hood.

  • Dispose of all chemical and biological waste according to institutional guidelines.

Conclusion

This compound represents a promising chemical probe for cancer research. The provided protocols, based on the established activities of its structural analogs, offer a robust framework for elucidating its biological effects and mechanism of action. Further investigation is warranted to fully characterize its potential as a therapeutic lead compound.

References

Application Notes and Protocols for Derivatives of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for novel derivatives of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. This class of compounds, featuring a unique spirocyclic system, holds significant promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Introduction

The spiro[cyclopropane-1,3'-indolin] scaffold is a privileged structural motif found in various biologically active natural products and synthetic compounds. The inherent three-dimensional nature of the spiro-cyclopropane moiety offers a unique topographical presentation for molecular interactions with biological targets. The presence of an amino group at the 6'-position and an ethanone group at the 1'-position of the indoline ring provides versatile handles for chemical modification, allowing for the generation of diverse derivatives with potentially tunable pharmacological properties.

Recent studies on structurally related spiro-indoline derivatives have revealed promising anticancer activities.[1][2][3] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3] The development of derivatives of this compound is therefore a promising avenue for the discovery of novel drug candidates.

Potential Applications

Based on the biological activities observed in analogous spiro[cyclopropane-1,3'-indolin]-2'-one systems, derivatives of this compound are being investigated for a range of therapeutic applications, including:

  • Anticancer Agents: As evidenced by studies on similar compounds, these derivatives are prime candidates for development as cytotoxic agents against various cancer cell lines.[1][2][3]

  • Inhibitors of Cell Signaling Pathways: The anticancer effects of related compounds suggest potential modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Chemical Probes: Functionalized derivatives can be developed as chemical probes to investigate the pharmacology of specific biological targets.

Experimental Protocols

The following protocols outline a general approach for the synthesis and characterization of derivatives of this compound.

General Synthetic Scheme

A plausible synthetic route to the target derivatives involves a multi-step process starting from a substituted indolin-2-one. The key steps include the formation of the spiro-cyclopropane ring, followed by functionalization of the amino and acetyl groups.

G cluster_synthesis Synthetic Workflow start Substituted Indolin-2-one step1 Cyclopropanation start->step1 step2 Formation of Spiro[cyclopropane-1,3'-indolin]-2'-one step1->step2 step3 Reduction of Carbonyl step2->step3 step4 Formation of Spiro[cyclopropane-1,3'-indoline] step3->step4 step5 N-Acetylation step4->step5 step6 Formation of 1'-(ethanone)spiro[cyclopropane-1,3'-indoline] step5->step6 step7 Nitration step6->step7 step8 Introduction of Nitro Group at 6'-position step7->step8 step9 Reduction of Nitro Group step8->step9 core This compound step9->core step10 Derivatization (e.g., Amide Coupling, Sulfonylation) core->step10 final Target Derivatives step10->final

Caption: General synthetic workflow for derivatives.

Protocol 1: Synthesis of 6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one

This protocol describes a key step in the synthesis of the core scaffold.

Materials:

  • Substituted 3-methyleneindolin-2-one

  • Tosylhydrazone salt

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile, anhydrous

  • Benzyltriethylammonium chloride (BTEAC)

Procedure:

  • To a solution of the substituted 3-methyleneindolin-2-one (1.0 eq) in a 4:1 mixture of anhydrous THF and acetonitrile, add the corresponding tosylhydrazone salt (1.2 eq) and BTEAC (0.1 eq).

  • Stir the reaction mixture at 50 °C for the time required to complete the reaction (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of the 6'-Amino Group

This protocol provides a general method for creating a library of derivatives from the core amine.

Materials:

  • This compound

  • Acyl chloride or sulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final derivative.

  • Characterize the purified compound using appropriate analytical techniques (NMR, MS, IR).

Quantitative Data

The following table summarizes the anticancer activity of some representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives from the literature, which serve as a basis for the potential of the title compound's derivatives.[2][3]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3b H4-ClDU-145 (Prostate)< 10[2]
3i H2,4-diClDU-145 (Prostate)< 10[2]
6b 5-F4-ClDU-145 (Prostate)7.8[3]
6u 5-Br4-OCH₃DU-145 (Prostate)8.2[3]
6b 5-F4-ClA549 (Lung)12.5[3]
6u 5-Br4-OCH₃A549 (Lung)15.1[3]

Potential Mechanism of Action

While the precise mechanism of action for derivatives of this compound is yet to be elucidated, studies on analogous compounds suggest that they may induce apoptosis through the intrinsic mitochondrial pathway.[3] This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.

G cluster_pathway Hypothetical Signaling Pathway drug Spiro-cyclopropane Derivative bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) drug->bcl2 Modulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Regulation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The development of derivatives of this compound represents a promising area of research in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization, combined with the encouraging biological activities of related spiro-indoline compounds, make this scaffold an attractive starting point for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers entering this exciting field.

References

Troubleshooting & Optimization

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Given the limited publicly available solubility data for this specific compound, the guidance provided is based on general principles for poorly soluble research chemicals and data from structurally related spiro-indoline compounds.

Troubleshooting Guide & FAQs

This section addresses common solubility challenges in a question-and-answer format.

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended initial steps?

A1: Due to its complex, largely non-polar structure, this compound is expected to have low aqueous solubility. The recommended initial approach is to use a co-solvent system.

  • Prepare a high-concentration stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[1][2][3]

  • Ensure complete dissolution of the stock solution. Gentle warming (e.g., to 37°C) or brief sonication can aid this process.[3][4]

  • Perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[3]

Important Note: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[3]

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds.[1] To mitigate this, consider the following strategies:

  • Optimize the Co-solvent Percentage: While DMSO is a good starting point, keeping its final concentration low is crucial. You can experiment with different ratios of DMSO to aqueous buffer to find a balance between solubility and biological compatibility.[1]

  • Lower the Final Concentration: The intended final concentration of the compound in the aqueous buffer might be above its thermodynamic solubility limit. Try working with a lower final concentration.

  • pH Adjustment: The amino group on the indoline ring is basic and can be protonated. Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 5-6) may increase the proportion of the more soluble ionized form of the compound.[3]

  • Use of Solubilizing Excipients: Consider the addition of solubilizing agents to your aqueous buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), at low, biologically compatible concentrations.[1][5]

Q3: What are some alternative formulation strategies to improve the oral bioavailability of this compound for in vivo studies?

A3: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble compounds:

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic drugs and present them in a more readily absorbable form in the gastrointestinal tract.[6][7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a hydrophilic polymer matrix, the dissolution rate and apparent solubility can be significantly increased.[3][8]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[9][10]

Quantitative Data on Structurally Related Compounds

Compound ClassExample CompoundAqueous Solubility (mg/L)Reference
Spirooxindole-PyrrolinesCompound 4c100.057[11]
Spirooxindole-PyrrolinesCompound 4f0.330[11]

Key Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a method for determining the approximate solubility of a compound in various solvents.

  • Materials: this compound, a selection of aqueous and organic solvents (e.g., water, PBS at pH 5.0 and 7.4, ethanol, methanol, DMSO, DMF), small glass vials, a vortex mixer, and a sonicator.

  • Procedure:

    • Add a small, known amount of the compound (e.g., 1 mg) to a series of vials.

    • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

    • Vortex the vials vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, incrementally add more solvent and repeat the vortexing until the compound is fully dissolved or a maximum volume is reached.

    • Gentle heating or sonication can be used to assist dissolution.

    • Visually inspect for any undissolved particles.

    • Calculate the approximate solubility in mg/mL for each solvent.

Protocol 2: Kinetic Solubility Assay using Turbidimetry

This protocol measures the concentration at which a compound begins to precipitate from an aqueous solution over time when diluted from a DMSO stock.

  • Materials: A high-concentration stock solution of the compound in DMSO, the desired aqueous buffer (e.g., PBS), a 96-well microplate, a multichannel pipette, and a plate reader capable of measuring turbidity (e.g., at 620 nm).

  • Procedure:

    • Prepare a series of dilutions of the DMSO stock solution in DMSO.

    • In the 96-well plate, add the aqueous buffer to each well.

    • Transfer a small volume of each DMSO dilution to the corresponding wells containing the aqueous buffer, ensuring rapid mixing. The final DMSO concentration should be consistent across all wells (e.g., 1%).

    • Include a blank control (buffer with DMSO only).

    • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours).

    • The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[1]

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Quantitative Solubility Measurement cluster_2 Phase 3: Solubility Enhancement start Start with Compound prep_stock Prepare High-Concentration Stock (e.g., in DMSO) start->prep_stock prelim_test Preliminary Solubility Test in Various Solvents prep_stock->prelim_test data_analysis1 Analyze Qualitative Solubility prelim_test->data_analysis1 kinetic_sol Kinetic Solubility Assay (Turbidimetry) data_analysis1->kinetic_sol If poorly soluble thermo_sol Thermodynamic Solubility Assay (Shake-Flask) data_analysis1->thermo_sol If poorly soluble data_analysis2 Determine Solubility Limits kinetic_sol->data_analysis2 thermo_sol->data_analysis2 ph_opt pH Optimization data_analysis2->ph_opt cosolvent_opt Co-solvent Optimization data_analysis2->cosolvent_opt excipient_screen Screen Solubilizing Excipients (e.g., Cyclodextrins) data_analysis2->excipient_screen formulation_dev Advanced Formulation Development (e.g., ASDs, SEDDS) data_analysis2->formulation_dev final_formulation Optimized Formulation ph_opt->final_formulation cosolvent_opt->final_formulation excipient_screen->final_formulation formulation_dev->final_formulation

Caption: Workflow for addressing compound solubility issues.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer q1 Is the final concentration too high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Is the co-solvent percentage optimized? q1->q2 No solution Solubility Improved a1_yes->solution a2_yes Try alternative co-solvents or ratios q2->a2_yes Yes q3 Is the pH appropriate for the compound's pKa? q2->q3 No a2_yes->solution a3_yes Adjust buffer pH to increase ionization q3->a3_yes Yes q4 Have solubilizing excipients been considered? q3->q4 No a3_yes->solution a4_yes Add cyclodextrins or surfactants q4->a4_yes Yes a4_yes->solution

Caption: Troubleshooting logic for precipitation issues.

References

Improving the stability of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: Based on the general stability of related indoline and spirooxindole structures, the degradation of this compound in solution is likely due to one or more of the following factors:

  • Oxidation: The amine and indoline functionalities can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored degradation products.

  • Hydrolysis: The amide bond in the ethanone group could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photosensitivity: Exposure to UV or visible light can induce degradation of the compound.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for example, may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.

Q2: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A2: To enhance the stability of your solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents such as DMSO or DMF are often good choices for initial stock solutions. For aqueous buffers, ensure they are freshly prepared and degassed.

  • pH Control: If working in an aqueous medium, maintain the pH within a neutral range (pH 6-8), unless experimental conditions require otherwise. Buffer the solution to prevent pH shifts.

  • Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. For working solutions, keep them on ice when not in use.

  • Antioxidants: If oxidation is a suspected issue, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be beneficial, but its compatibility with your experimental system must be verified.

Q3: I have observed a color change in my solution. What could this indicate?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The formation of oxidized species or polymeric byproducts can lead to the absorption of visible light. It is recommended to characterize the solution using an analytical technique like HPLC to identify and quantify any degradation products.

Q4: How can I confirm if my compound is degrading and identify the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your compound and detect degradation products. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can then be used to identify the mass of the degradation products, providing clues to their structure. A forced degradation study is often the first step in this process.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC Hydrolysis, Oxidation, or PhotodegradationPerform a forced degradation study to identify the primary degradation pathway. Based on the results, adjust pH, protect from light, or use an inert atmosphere.
Appearance of new peaks in HPLC chromatogram Compound DegradationQuantify the new peaks relative to the parent compound. Use LC-MS to identify the degradation products.
Precipitation of compound in aqueous buffer Poor SolubilityPrepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your assay.
Inconsistent experimental results Solution InstabilityPrepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is at room temperature.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how quantitative data on stability can be structured.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Time % Assay of Parent Compound % Total Degradation Major Degradant Peak (Area %)
0.1 M HCl (60°C)24 h85.214.89.5 (RRT 0.85)
0.1 M NaOH (60°C)24 h90.19.96.2 (RRT 0.91)
3% H₂O₂ (RT)24 h78.521.515.3 (RRT 1.15)
Heat (80°C, solid)48 h98.11.91.1 (RRT 0.85)
Photostability (ICH Q1B)24 h92.77.34.8 (RRT 1.20)

RRT = Relative Retention Time

Table 2: pH-Dependent Stability Profile in Aqueous Buffers at 25°C

pH Time (h) % Remaining Parent Compound
3.00100.0
2496.5
4892.8
7.00100.0
2499.8
4899.5
9.00100.0
2497.2
4894.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the sample at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the sample at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and heat it in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., color change, peak loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Review Solution Preparation (Solvent, pH, Purity) start->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) check_storage->forced_degradation If conditions are optimal check_solution->forced_degradation If preparation is correct hplc_analysis Develop/Run Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_degradants Identify Degradation Products (LC-MS) hplc_analysis->identify_degradants optimize_conditions Optimize Storage/Formulation (e.g., add antioxidant, adjust pH, change solvent) identify_degradants->optimize_conditions Based on degradation pathway

Caption: Troubleshooting workflow for addressing compound instability.

Degradation_Pathway parent 1-(6'-Aminospiro[cyclopropane- 1,3'-indolin]-1'-yl)ethanone oxidized Hydroxylated Intermediate (Oxidation) parent->oxidized [O] hydrolyzed 6'-Aminospiro[cyclopropane- 1,3'-indoline] + Acetic Acid (Hydrolysis) parent->hydrolyzed H₂O / H⁺ or OH⁻ ring_opened Ring-Opened Product oxidized->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways for the target compound.

Technical Support Center: Optimizing Spiro[cyclopropane-1,3'-indolin] Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of spiro[cyclopropane-1,3'-indolin] derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in spiro[cyclopropane-1,3'-indolin] synthesis can arise from several factors. Suboptimal reaction conditions are a frequent cause. The choice of solvent, temperature, and catalyst concentration are critical parameters that often require empirical optimization. For instance, in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones from 3-methyleneindolin-2-ones and tosylhydrazone salts, a solvent system of THF-acetonitrile (4:1, v/v) at 50°C has been shown to be effective.[1][2] The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. A stepwise approach to optimization is recommended.

  • Solvent Screening: The polarity and solubility of reactants and intermediates can significantly impact the reaction outcome. A solvent screen is advisable. For example, in some multi-component reactions to synthesize spiro-indolinones, ethanol was found to be a superior solvent to acetonitrile, methanol, THF, and water, leading to higher yields in a shorter time.[3][4]

  • Check Starting Material Purity: Ensure the purity of your substrates, such as substituted indolin-2-ones and cyclopropanating agents, using techniques like NMR or chromatography.

  • Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.

Q2: I am observing poor diastereoselectivity in my cyclopropanation reaction. How can I control the stereochemical outcome?

Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by the catalyst, solvent, and the steric and electronic properties of the substrates.

Strategies for Improving Diastereoselectivity:

  • Catalyst Selection: For asymmetric synthesis, chiral catalysts are employed. Chiral thiourea catalysts have been successfully used for the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds, achieving high enantioselectivity.[5] The choice of metal catalyst in transition metal-catalyzed reactions is also critical.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Solvent Effects: The solvent can influence the conformation of the transition state. Experiment with a range of solvents with varying polarities.

  • Substrate Control: The steric bulk of substituents on both the indolinone scaffold and the cyclopropanating agent can direct the approach of the reagents, leading to a preferred diastereomer.

Q3: I am having difficulty with the purification of my final spiro[cyclopropane-1,3'-indolin] product. What purification methods are most effective?

Purification of spiro[cyclopropane-1,3'-indolin] derivatives can be challenging due to the presence of closely related isomers or unreacted starting materials.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Recrystallization: For crystalline products, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or for separating very close spots, preparative TLC can be a useful tool.

Q4: Are there any common side reactions I should be aware of?

Yes, depending on the synthetic route, several side reactions can occur. For instance, in some syntheses involving 3-phenacylideneoxindoles under basic conditions, the competing formation of furan derivatives can be a major drawback.[1][2] In multi-component reactions, the formation of byproducts from the condensation of starting materials can also occur.[6] Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products early on.

Data Presentation

Table 1: Optimization of Reaction Conditions for Spiro[cyclopropane-1,3'-indolin]-2'-one Synthesis [1][2]

EntrySolvent (v/v)Temperature (°C)Catalyst (mol%)Time (h)Yield (%)
1THF50BTEAC (10)465
2Acetonitrile50BTEAC (10)472
3THF:Acetonitrile (4:1)30BTEAC (10)678
4THF:Acetonitrile (4:1)50BTEAC (10)486
5THF:Acetonitrile (4:1)70BTEAC (10)382

Reaction conditions: 3-methyleneindolin-2-one (0.5 mmol), tosylhydrazone salt (0.6 mmol), solvent (2 mL). BTEAC = Benzyltriethylammonium chloride.

Experimental Protocols

Protocol 1: Metal-Free Diastereoselective Synthesis of 2-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)spiro[cyclopropane-1,3'-indolin]-2'-one [1][2]

  • To a 25 mL round-bottom flask, add 3-methyleneindolin-2-one (0.5 mmol), the corresponding tosylhydrazone salt (0.6 mmol), and benzyltriethylammonium chloride (11.5 mg, 0.05 mmol).

  • Add 2 mL of a THF-acetonitrile mixture (4:1, v/v).

  • Heat the reaction mixture at 50°C and stir until the complete consumption of the starting material is observed by TLC.

  • After completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - 3-methyleneindolin-2-one - Tosylhydrazone salt - BTEAC mix Combine reactants and solvent in a round-bottom flask start->mix solvent Prepare Solvent: THF:Acetonitrile (4:1) solvent->mix heat Heat to 50°C with stirring mix->heat monitor Monitor reaction progress by TLC heat->monitor evaporate Evaporate solvent monitor->evaporate Reaction complete chromatography Purify by column chromatography evaporate->chromatography product Obtain pure spiro[cyclopropane- 1,3'-indolin]-2'-one chromatography->product

Caption: Experimental workflow for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_purification Purification Issues problem Low Yield or Poor Selectivity temp Optimize Temperature problem->temp solvent Screen Solvents problem->solvent catalyst Vary Catalyst/Loading problem->catalyst purity Check Purity problem->purity atmosphere Use Inert Atmosphere problem->atmosphere column Optimize Column Chromatography problem->column If purification is the issue recrystallize Attempt Recrystallization problem->recrystallize If purification is the issue solution Improved Yield & Selectivity temp->solution solvent->solution catalyst->solution purity->solution atmosphere->solution column->solution recrystallize->solution

Caption: Troubleshooting logic for optimizing spiro[cyclopropane-1,3'-indolin] synthesis.

References

Technical Support Center: Purification of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is generally used for purifying the crude product after synthesis, while recrystallization is effective for obtaining a highly pure final product.

Q2: What are the common impurities found after the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a common method to monitor the purification process. By comparing the spots of the crude mixture, the collected fractions, and a reference standard (if available), you can assess the separation and purity.

Q4: What is the expected appearance of pure this compound?

A4: While specific data for this compound is limited, analogous spiro-compounds are often crystalline solids. The color can range from white to off-white or pale yellow.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired compound from impurities.

Possible Cause Suggested Solution
Inappropriate solvent system (eluent)Perform TLC with various solvent systems to find the optimal eluent that provides good separation (Rf value of the desired compound around 0.3-0.4). A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[1]
Incorrect stationary phaseSilica gel is a standard choice. If separation is still poor, consider using alumina or a reverse-phase C18 column.
Column overloadingReduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude product.
Column channeling or crackingEnsure the column is packed uniformly without any air gaps. Running the column at a consistent and not excessively high pressure can prevent cracking.

Issue: The compound is not eluting from the column.

Possible Cause Suggested Solution
Solvent system is too non-polarGradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Strong interaction with the stationary phaseIf using silica gel, the amine group in the molecule might be strongly adsorbing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help.
Recrystallization

Issue: The compound does not dissolve in the chosen solvent, even at boiling point.

Possible Cause Suggested Solution
The solvent is not suitableThe compound is likely insoluble in that solvent. Test the solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[2][3]
Insufficient solventAdd more solvent in small portions until the compound dissolves at the boiling point.[2]

Issue: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Suggested Solution
The solution is supersaturatedAdd a small amount of additional hot solvent to the oily mixture to ensure it is fully dissolved, then allow it to cool slowly.
The cooling process is too rapidAllow the solution to cool to room temperature slowly, without disturbance. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Subsequent cooling in an ice bath can then be performed.
Impurities are presentThe presence of impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography.

Issue: Low recovery of the purified product.

Possible Cause Suggested Solution
The compound is too soluble in the recrystallization solventChoose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (e.g., ethanol-water, dichloromethane-hexane) might be necessary.[3]
Too much solvent was usedAfter dissolving the compound in a minimal amount of hot solvent, if recovery is low, you can try to evaporate some of the solvent and cool the solution again.
Premature crystallization during hot filtrationIf a hot filtration step is necessary to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.[3]

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound to illustrate expected outcomes. Actual results may vary.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)659570
Recrystallization (Ethanol)95>9985

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the compound.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.

    • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture to boiling with stirring until the compound is completely dissolved. Add more solvent dropwise if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) column_chromatography Column Chromatography synthesis->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity & Characterization (TLC, NMR, MS) column_chromatography->purity_check If sufficiently pure recrystallization->purity_check Final Product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes check_packing Check Column Packing poor_separation->check_packing Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes check_solvent Re-evaluate Solvent Choice low_recovery->check_solvent Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Poor Yield in Spiro-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiro-oxindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these vital heterocyclic compounds. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to poor yields in spiro-oxindole synthesis.

1. Why is my reaction yield low when using electron-rich isatins?

Electron-donating groups on the isatin ring can decrease the electrophilicity of the C3-carbonyl carbon, making it less reactive towards nucleophilic attack. This can lead to slower reaction rates and lower yields. In some cases, isatins with electron-releasing groups have been observed to give slightly lower yields compared to those with electron-withdrawing groups.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: For Lewis acid-catalyzed reactions, a higher catalyst loading might be necessary to sufficiently activate the isatin.

  • Use a Stronger Lewis Acid: Switching to a more potent Lewis acid catalyst can enhance the reactivity of electron-rich isatins.

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the reduced reactivity. However, monitor for potential side reactions.

  • Microwave Irradiation: The use of microwave irradiation has been shown to accelerate reactions and improve yields, even with substituted isatins.[2][3]

2. My 1,3-dipolar cycloaddition reaction is sluggish and giving low yields. What can I do?

The efficiency of 1,3-dipolar cycloaddition reactions for spiro-oxindole synthesis is highly dependent on the stability and reactivity of the in-situ generated azomethine ylide and the nature of the dipolarophile.

Troubleshooting Steps:

  • Solvent Optimization: The choice of solvent is critical. While polar aprotic solvents are often used, polar protic solvents like ethanol have been shown to be effective, particularly in promoting the solubility of reactants like L-proline.[4] In some cases, ionic liquids have led to enhanced yields compared to conventional solvents.[5]

  • Molar Ratio of Reactants: An excess of the isatin and the amino acid (e.g., L-proline) can drive the reaction towards completion.[4]

  • Choice of Dipolarophile: The electronic nature of the dipolarophile plays a significant role. Electron-deficient alkenes and alkynes are generally more reactive.

  • Catalyst-Free Conditions: Many 1,3-dipolar cycloaddition reactions for spiro-oxindole synthesis proceed efficiently without a catalyst, which simplifies purification.[4]

3. I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side reactions?

The formation of multiple products is a common issue, often arising from side reactions or the formation of diastereomers.

Common Side Reactions:

  • Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation.

  • Dimerization of the Michael Acceptor: Some activated alkenes can dimerize under the reaction conditions.

  • Formation of Diastereomers: If the reaction creates multiple chiral centers, a mixture of diastereomers can be formed. The diastereoselectivity can often be influenced by the catalyst, solvent, and temperature.

  • Condensation of Isatin with Two Equivalents of a Nucleophile: In some three-component reactions, the isatin can react with two molecules of one of the nucleophilic partners.[6]

Troubleshooting and Purification:

  • Optimize Reaction Conditions: Carefully screen solvents, catalysts, and temperatures to favor the formation of the desired product and improve diastereoselectivity.

  • Purification Strategy: Column chromatography is the most common method for purifying spiro-oxindoles. A careful selection of the solvent system is crucial for separating the desired product from byproducts and diastereomers. Recrystallization can also be an effective purification technique for crystalline products.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, highlighting the impact of different reaction parameters on the yield of spiro-oxindole synthesis.

Table 1: Effect of Catalyst on a Three-Component Spiro-oxindole Synthesis

EntryCatalyst (mol%)Time (h)Yield (%)
1None24Trace
2AgBF₄ (10)2462
3CuOTf (10)1235
4BF₃·Et₂O (10)1248
5TiCl₄ (10)1225
6SnCl₄ (10)1278

Reaction Conditions: N-methylisatin, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone in Cl(CH₂)₂Cl at 60 °C.[2][3]

Table 2: Influence of Isatin Substituents on Yield under Thermal and Microwave Conditions

EntryIsatin Substituent (R)ProtocolTimeYield (%)
1HA3 days55
2HB80 min75
35-MeA3 days75
45-MeB80 min85
55-BrA3 days80
65-BrB80 min90
75-NO₂A3 days85
85-NO₂B80 min92

Protocol A: SnCl₄ (10 mol%), Cl(CH₂)₂Cl, 60 °C. Protocol B: SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, Microwave, 80 °C.[2][3]

Table 3: Solvent Optimization for a One-Pot Multicomponent Cycloaddition

EntrySolventTime (h)Yield (%)
1Water72ND
2Methanol7245
3Ethanol585
4Isopropanol7230
5Acetonitrile72ND
6THF72ND
7Dioxane72ND
8DMSO72ND

Reaction Conditions: Chalcone, isatin, and L-proline (1:1.3:1.3) at reflux temperature. ND = Not Detected.[4][7]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [6]

  • To a solution of the appropriate arylamine (2.0 mmol) and isatin (2.0 mmol) in acetic acid (10.0 mL), add cyclopentane-1,3-dione (2.0 mmol, 0.196 g).

  • Stir the reaction mixture at room temperature for approximately 9–12 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • If necessary, recrystallize the product from DMF to obtain the pure spiro[dihydropyridine-oxindole].

Protocol 2: One-Pot Multicomponent [3+2] Cycloaddition for the Synthesis of Pyrrolizidine Spiro-oxindoles [4]

  • In a round-bottom flask, combine the chalcone (1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol).

  • Add ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product often crystallizes out of the solution. Collect the solid by filtration.

  • If necessary, recrystallize the product from ethanol to obtain the pure spiro-oxindole derivative.

Protocol 3: Lewis Acid-Catalyzed Three-Component Synthesis of Spiro-oxindole Pyranochromenediones under Microwave Irradiation [2][3]

  • In a microwave-safe reaction vessel, combine the isatin (1.0 equiv), 1,3-cyclohexanedione (1.1 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.1 equiv).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Add SnCl₄·5H₂O (10 mol%) as the catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 80 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxindole.

Visualizations

General_Spiro_Oxindole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Isatin Isatin Derivative Reaction_Node Multicomponent Reaction (e.g., [3+2] Cycloaddition, Michael Addition, etc.) Isatin->Reaction_Node Component2 Component A Component2->Reaction_Node Component3 Component B Component3->Reaction_Node SpiroOxindole Spiro-oxindole Reaction_Node->SpiroOxindole Catalyst Catalyst (Acid, Base, Metal, or Organocatalyst) Catalyst->Reaction_Node Solvent Solvent & Temperature Solvent->Reaction_Node

Caption: General reaction scheme for multicomponent spiro-oxindole synthesis.

Troubleshooting_Workflow Start Poor Yield in Spiro-oxindole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Reaction_Conditions Review Reaction Conditions Check_Purity->Reaction_Conditions Pure Purify->Reaction_Conditions Optimize_Solvent Optimize Solvent Reaction_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Reaction_Conditions->Optimize_Temp Optimize_Catalyst Optimize Catalyst/Loading Reaction_Conditions->Optimize_Catalyst Side_Reactions Check for Side Reactions (TLC/LC-MS) Optimize_Solvent->Side_Reactions Optimize_Temp->Side_Reactions Optimize_Catalyst->Side_Reactions Modify_Reactants Modify Reactant Substituents Side_Reactions->Modify_Reactants Yes Purification_Issues Address Purification Challenges Side_Reactions->Purification_Issues No Success Improved Yield Modify_Reactants->Success Purification_Issues->Success

Caption: Troubleshooting workflow for overcoming poor spiro-oxindole yield.

Side_Reactions cluster_pathways Potential Reaction Pathways Reactants Isatin + Component A + Component B Desired_Product Desired Spiro-oxindole Reactants->Desired_Product Main Reaction Side_Product1 Isatin Self-Condensation Reactants->Side_Product1 Side_Product2 Dimerization of Component B Reactants->Side_Product2 Side_Product3 Formation of Diastereomers Desired_Product->Side_Product3 If multiple chiral centers

Caption: Common side reactions in spiro-oxindole synthesis.

References

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the degradation pathways and stability testing of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and related spiro[cyclopropane-1,3'-indolinone] derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for spiro[cyclopropane-1,3'-indolinone] derivatives under forced degradation conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present (amide, amine, cyclopropane ring, and aromatic ring), several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2]

Potential degradation pathways include:

  • Hydrolysis: The amide bond in the indolinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Oxidation: The amino group and the indolinone ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species. The cyclopropane ring may also undergo oxidative cleavage under harsh conditions.

  • Photolysis: Exposure to UV or fluorescent light can induce photolytic degradation, often through free-radical mechanisms, potentially affecting the aromatic ring and other chromophoric parts of the molecule.[3]

  • Thermolysis: High temperatures can lead to the cleavage of weaker bonds within the molecule.

Q2: How can I develop a stability-indicating HPLC method for my spiro[cyclopropane-1,3'-indolinone] analog?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4] The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), is a critical step in drug development.[5]

A general approach involves:

  • Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][5]

  • Chromatographic Separation: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent drug from all the generated degradation products. This often requires optimizing the mobile phase composition, pH, gradient, and column temperature.

  • Method Validation: Validating the developed method according to ICH guidelines (Q2B) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q3: I am not seeing any degradation of my compound under stress conditions. What should I do?

If you do not observe any degradation, the conditions might not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[3]

  • Increase Temperature: If there is no degradation at room temperature, the temperature can be elevated (e.g., to 50-70 °C).[1]

  • Extend Exposure Time: The duration of the stress testing should generally not exceed 7 days.[1]

  • Use Co-solvents: If your compound has poor aqueous solubility, using a co-solvent can improve its dissolution in the stress medium.[1]

Q4: My degradation product peaks are not well-resolved from the main peak in my HPLC chromatogram. How can I improve the separation?

Poor resolution can be addressed by modifying the chromatographic conditions:

  • Change Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.

  • Modify pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.

  • Alter the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

  • Try a Different Column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size may provide better selectivity.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

Troubleshooting Guides

Troubleshooting Common Issues in Forced Degradation Studies
Issue Possible Cause Recommended Solution
No or minimal degradation Stress conditions are too mild.Increase stressor concentration, temperature, or duration of exposure.[1][3]
Poor solubility of the compound.Use a co-solvent to increase solubility in the stress medium.[1]
Excessive degradation ( > 90%) Stress conditions are too harsh.Reduce stressor concentration, temperature, or duration of exposure.
Poor peak shape in HPLC Column overload.Reduce the injection volume or sample concentration.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Column degradation.Use a guard column or replace the analytical column.
Irreproducible results Inconsistent sample preparation.Ensure accurate and consistent preparation of all samples and standards.
Fluctuation in instrument conditions.Equilibrate the HPLC system thoroughly before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on spiro[cyclopropane-1,3'-indolinone] derivatives.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the sample at 60 °C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the sample at 60 °C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • At appropriate time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at 105 °C for 48 hours.

    • At appropriate time points, dissolve a known weight of the sample in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

    • Analyze the samples by HPLC at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase pH to achieve adequate separation of all peaks.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
1 M HCl, 60 °C, 24h15.220.85
1 M NaOH, 60 °C, 24h25.830.72, 0.91
30% H₂O₂, RT, 24h8.511.15
Thermal (105 °C), 48h5.110.95
Photolytic12.320.88, 1.08

Visualizations

Degradation_Pathway cluster_0 cluster_1 Parent This compound Oxidation1 N-Oxide Derivative Parent->Oxidation1 Oxidation Oxidation2 Hydroxylated Product Parent->Oxidation2 Oxidation Photolysis Photolytic Adduct Parent->Photolysis Light Hydrolysis Ring-Opened Product (Amide Hydrolysis)

Caption: Hypothetical degradation pathways for a spiro[cyclopropane-1,3'-indolinone] derivative.

Experimental_Workflow Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Analysis HPLC Analysis Stress->Analysis Develop Develop Stability-Indicating Method Analysis->Develop Validate Method Validation Develop->Validate End Stability Profile Validate->End

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic Gradient Adjust Gradient Slope Resolved Peaks Resolved? Gradient->Resolved MobilePhase Modify Mobile Phase pH/Composition MobilePhase->Resolved Column Try a Different Column Column->Resolved Temp Adjust Column Temperature Temp->Resolved Resolved->MobilePhase No Resolved->Column No Resolved->Temp No End Proceed with Validation Resolved->End Yes

Caption: Troubleshooting decision tree for HPLC peak resolution.

References

Troubleshooting inconsistent results in assays with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. The information is designed to help address common challenges and ensure the generation of reliable and reproducible data in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I might face when working with this compound in biological assays?

A1: Due to its chemical structure, you may encounter issues related to solubility, stability, and non-specific interactions. The spirocyclic and aromatic nature of the molecule can lead to poor aqueous solubility and a tendency to aggregate at higher concentrations. The primary aromatic amine and the acetamide group may also be susceptible to degradation or may interfere with certain assay components.

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration primary stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," occurs when a compound is not soluble in the final aqueous environment.[1][2] To mitigate this, you can try several approaches:

  • Optimize the dilution method: Add the stock solution to the buffer in a stepwise manner while vortexing to ensure rapid mixing.[2]

  • Reduce the final DMSO concentration: While DMSO is a good solvent for the stock, high final concentrations can be toxic to cells and affect assay performance. Aim for a final DMSO concentration of less than 1%, if possible.[3]

  • Use co-solvents: A small percentage of a water-miscible organic co-solvent in the final buffer can improve solubility.[2]

  • Adjust buffer pH: The primary amine in the compound is basic. Lowering the pH of the buffer below the pKa of the amine will protonate it, which may increase aqueous solubility.[2]

Q4: How can I determine if my compound is aggregating in the assay?

A4: Compound aggregation is a common cause of non-specific assay interference and can lead to false-positive results.[4][5][6] You can investigate aggregation using the following methods:

  • Detergent test: The inclusion of a small amount of non-ionic detergent, such as 0.01% Triton X-100, can often disrupt aggregates and reduce non-specific activity.[7]

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution.[7]

  • Centrifugation: Centrifuging the compound solution before adding it to the assay may pellet larger aggregates, leading to a decrease in activity if aggregation is the cause.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 or EC50 Values

Inconsistent potency values are a frequent problem in assays and can stem from several factors related to the compound's behavior in the assay medium.

Potential CauseRecommended Action
Poor Solubility / Precipitation The compound may be precipitating at higher concentrations, leading to a flattening of the dose-response curve. Visually inspect the wells for precipitate. Determine the kinetic solubility of the compound in the assay buffer.[8]
Compound Aggregation Aggregates can non-specifically inhibit or activate proteins, leading to variable results.[4][7] Perform a detergent counter-screen (e.g., with 0.01% Triton X-100) to see if the activity is attenuated.[7]
Compound Instability The compound may be degrading over the course of the experiment. Assess the stability of the compound in the assay buffer over the incubation time using methods like LC-MS.[9][10]
Non-Specific Binding The hydrophobic nature of the compound may cause it to bind to plastics or other surfaces, reducing the effective concentration.[11][12] Using low-binding plates or adding a carrier protein like BSA to the buffer can help mitigate this.[13]
Issue 2: High Background Signal or False Positives

High background signals or the appearance of activity in negative controls can be caused by the intrinsic properties of the test compound interfering with the assay detection method.

Potential CauseRecommended Action
Autofluorescence If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of the assay. Measure the fluorescence of the compound in the assay buffer without the other assay components.[14]
Fluorescence Quenching The compound may be quenching the fluorescent signal of the reporter molecule. This can be tested by adding the compound to a solution of the fluorophore and measuring the signal.[15]
Assay Reagent Interference The primary amine or other functional groups on the compound could react with assay reagents. Run the assay in the absence of the biological target to see if the compound still generates a signal.[16]
Redox Activity Compounds with certain functional groups can be redox-active and interfere with assays that rely on redox-sensitive reporters (e.g., luciferase). There are specific counter-screens for redox activity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to estimate the solubility of this compound in your assay buffer.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer (e.g., 1 µL into 99 µL of buffer). The final DMSO concentration should be consistent with your assay conditions.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions by measuring the absorbance at a wavelength such as 620 nm.[17] An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.

Protocol 2: Compound Stability Assessment by LC-MS

This protocol helps determine if the compound is stable under your experimental conditions.

  • Prepare a solution of the compound in your assay buffer at a relevant concentration.

  • Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).[10]

  • Stop the degradation at each time point by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the percentage of compound remaining versus time to determine the stability.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed solubility Check Solubility start->solubility aggregation Assess Aggregation solubility->aggregation If soluble modify_protocol Modify Assay Protocol solubility->modify_protocol If insoluble stability Evaluate Stability aggregation->stability If not aggregating aggregation->modify_protocol If aggregating binding Investigate Non-Specific Binding stability->binding If stable stability->modify_protocol If unstable optimize_concentration Optimize Compound Concentration binding->optimize_concentration If binding is low binding->modify_protocol If high binding end Consistent Results optimize_concentration->end modify_protocol->start Re-test

Caption: A logical workflow for troubleshooting inconsistent assay results.

Assay_Artifact_Workflow Identifying Assay Artifacts start High Background or False Positives autofluorescence Check for Autofluorescence start->autofluorescence quenching Test for Quenching autofluorescence->quenching If not autofluorescent subtract_background Subtract Background Signal autofluorescence->subtract_background If autofluorescent reagent_interaction Control for Reagent Interaction quenching->reagent_interaction If not quenching change_detection Change Detection Method quenching->change_detection If quenching redox Assess Redox Activity reagent_interaction->redox If no interaction reagent_interaction->change_detection If interaction redox->change_detection If redox active end Valid Results redox->end If not redox active change_detection->end subtract_background->end

Caption: A workflow for identifying and mitigating assay artifacts.

References

Technical Support Center: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized technical support guide for researchers working with novel small molecule inhibitors like 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. As this is a research compound with limited publicly available data, this guide is based on established principles for characterizing and troubleshooting the off-target effects of small molecules.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cellular phenotypes after treating cells with this compound. How can I determine if these are on-target or off-target effects?

A1: Distinguishing between on-target and off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the compound with varying potencies. A strong correlation between the potency of the analogues in biochemical assays and their effect in cellular assays suggests an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype is rescued or mimicked in the knockdown/knockout cells, it is likely an on-target effect.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target protein. If the compound's effect is reversed, it points to an on-target mechanism.

  • Orthogonal Assays: Confirm the phenotype using a different method or assay that measures a distinct downstream effect of the intended target.

  • Off-Target Profiling: Screen the compound against a broad panel of related proteins (e.g., a kinase panel if the target is a kinase) to identify potential off-target interactions.[1][2]

Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in cell-based assays can arise from several factors:

  • Compound Stability: The compound may be unstable in your cell culture medium or under specific experimental conditions. Assess its stability over the time course of your experiment.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is crucial to use cells within a consistent and low passage number range.

  • Cell Density: The density of cells at the time of treatment can influence the compound's effective concentration and the cellular response. Ensure consistent cell seeding densities across experiments.

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have biological effects, especially at higher concentrations. Always include a vehicle-only control and keep the final solvent concentration consistent and as low as possible (typically <0.1%).

  • Biological Variability: Primary cells and some cancer cell lines can exhibit significant inherent biological variability.

Q3: How do I differentiate between cytotoxicity and a specific off-target effect?

A3: It can be challenging to distinguish general toxicity from a specific off-target effect. Consider the following:

  • Dose-Response Curve: A steep dose-response curve may indicate general cytotoxicity, while a more gradual curve might suggest a specific pharmacological effect.

  • Time Course: Cytotoxic effects often manifest over longer incubation times. Assess cell viability at multiple time points.

  • Mechanism of Cell Death: Use assays to determine if the cell death is apoptotic or necrotic. A specific off-target effect might induce a particular cell death pathway.

  • Comparison with Known Cytotoxins: Compare the observed phenotype and dose-response with well-characterized cytotoxic agents.

  • Cell Line Specificity: If the effect is observed in multiple cell lines with varying genetic backgrounds, it is more likely to be a general cytotoxic effect. Conversely, if the effect is specific to cell lines expressing a particular off-target, it points towards a specific interaction.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes
  • Possible Cause 1: Cytotoxicity.

    • Troubleshooting Step: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays.

  • Possible Cause 2: Off-target effect on cytoskeletal proteins.

    • Troubleshooting Step: Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin to visualize any disruptions. Consider a targeted screen against known regulators of the cytoskeleton.

  • Possible Cause 3: On-target effect.

    • Troubleshooting Step: Investigate the known or predicted functions of your intended target in regulating cell shape and adhesion.

Problem 2: Inconsistent Downstream Signaling Readouts
  • Possible Cause 1: Off-target inhibition of an upstream kinase in the same pathway.

    • Troubleshooting Step: Review the literature for the signaling pathway of interest. Perform a targeted kinase screen against kinases known to be involved in that pathway.[2] If available, use a more selective inhibitor for your intended target as a control.

  • Possible Cause 2: Activation of a compensatory signaling pathway.

    • Troubleshooting Step: Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry-based phosphoproteomics. Co-treatment with inhibitors of the suspected compensatory pathway may restore the original phenotype.

  • Possible Cause 3: Cell line-specific off-target effects.

    • Troubleshooting Step: Test your compound in multiple cell lines to see if the results are cell-type specific. A kinome-wide selectivity screen using lysates from the specific cell line can help identify cell-specific off-targets.[2]

Data Presentation: Quantitative Off-Target Profiling

When performing off-target screening, such as a kinase panel, the data should be presented in a clear and structured format to allow for easy interpretation of selectivity.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target% Inhibition @ 1 µM
Primary Target 25 1 95%
Off-Target Kinase A7503070%
Off-Target Kinase B2,50010045%
Off-Target Kinase C>10,000>400<10%
Off-Target Kinase D150688%

Interpretation: In this hypothetical example, the compound shows good selectivity against Off-Target Kinase C. However, it has significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase A, which could lead to off-target effects in cellular systems where these kinases are active.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (a broad panel).

  • Kinase-specific peptide or protein substrates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted inhibitor to the appropriate wells. Include a vehicle-only control (DMSO) and a no-kinase control (background).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is for assessing target engagement of an inhibitor within intact cells based on ligand-induced thermal stabilization of the target protein.[3][4][5]

Materials:

  • Cultured cells.

  • This compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibody specific to the target protein.

  • SDS-PAGE and Western blotting reagents and equipment.

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_assay Biochemical Assay (e.g., Kinase Panel) determine_ic50 Determine IC50 & Selectivity biochem_assay->determine_ic50 compare_data Compare in vitro & cellular data determine_ic50->compare_data cell_treatment Treat Cells with Compound phenotype_assay Phenotypic Assay (e.g., Viability, Morphology) cell_treatment->phenotype_assay target_engagement Target Engagement (e.g., CETSA) cell_treatment->target_engagement downstream_signaling Downstream Signaling (e.g., Western Blot) cell_treatment->downstream_signaling phenotype_assay->compare_data target_engagement->compare_data downstream_signaling->compare_data conclusion On-Target vs. Off-Target Effect compare_data->conclusion sar Structure-Activity Relationship (SAR) sar->conclusion knockdown Target Knockdown /Knockout knockdown->conclusion

Caption: Workflow for characterizing on-target and off-target effects.

troubleshooting_flowchart start Unexpected Cellular Phenotype Observed check_cytotoxicity Is the compound cytotoxic at this concentration? start->check_cytotoxicity on_target Is the phenotype consistent with the known function of the target? check_cytotoxicity->on_target No lower_concentration Lower Compound Concentration check_cytotoxicity->lower_concentration Yes perform_rescue Perform Target Knockdown or Rescue Experiment on_target->perform_rescue Yes off_target_profiling Perform Off-Target Profiling (e.g., Kinase Panel, Proteomics) on_target->off_target_profiling No phenotype_rescued Is the phenotype rescued? perform_rescue->phenotype_rescued on_target_effect Likely On-Target Effect phenotype_rescued->on_target_effect Yes off_target_effect Likely Off-Target Effect phenotype_rescued->off_target_effect No off_target_profiling->off_target_effect lower_concentration->start

Caption: Troubleshooting flowchart for unexpected cellular phenotypes.

signaling_pathway cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway Receptor1 Receptor KinaseA Primary Target Receptor1->KinaseA Substrate1 Substrate KinaseA->Substrate1 Response1 Cellular Response Substrate1->Response1 Receptor2 Receptor KinaseB Off-Target Kinase Receptor2->KinaseB Substrate2 Substrate KinaseB->Substrate2 Response2 Unintended Cellular Response Substrate2->Response2 Inhibitor 1-(6'-Aminospiro...) ethanone Inhibitor->KinaseA On-Target Inhibition Inhibitor->KinaseB Off-Target Inhibition

Caption: On-target vs. off-target signaling pathway inhibition.

References

Technical Support Center: Managing Cytotoxicity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and related spiro-cyclopropyl-indolinone compounds in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of spiro-cyclopropyl-indolinone compounds?

A1: Spiro-cyclopropyl-indolinone compounds, a class to which this compound belongs, have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][2][3][4][5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] While this is desirable for cancer therapy, it also indicates potential cytotoxicity towards normal, healthy cells. The specific cytotoxic profile of this compound on normal cells requires empirical determination.

Q2: What are the expected off-target effects of this compound?

A2: As with many kinase inhibitors and other targeted therapies, off-target effects are a possibility.[6][7][8][9] These can arise from the compound binding to unintended proteins or activating parallel signaling pathways.[7] For spirooxindole scaffolds, off-target effects could contribute to cytotoxicity in normal cells. It is crucial to perform comprehensive selectivity profiling to identify potential off-target interactions.

Q3: How can I determine a safe and effective concentration range for my experiments?

A3: A dose-response study is essential. This involves treating your normal cell line with a wide range of concentrations of the compound and assessing cell viability at different time points. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that minimizes cytotoxicity to normal cells while still being relevant for your experimental goals. Cell viability can be assessed using assays like MTT, XTT, or real-time viability assays.[10][11]

Q4: What are the key cellular markers to monitor for cytotoxicity?

A4: Key markers include loss of membrane integrity, activation of caspases (key enzymes in apoptosis), DNA fragmentation, and changes in mitochondrial membrane potential.[12][13][14] Assays that measure these markers, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assays, can provide detailed insights into the mechanism of cell death.[12][15]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in normal control cells at expected therapeutic concentrations.

Possible Cause Troubleshooting Step
Incorrect concentration calculation or dilution error. Double-check all calculations and ensure proper dilution of the stock solution. Prepare fresh dilutions for each experiment.
High sensitivity of the specific normal cell line. Test the compound on a panel of different normal cell lines to identify a more resistant model. Consider using primary cells from different tissues if relevant to your research.
Off-target effects of the compound. Perform a kinome scan or other target profiling to identify potential off-target interactions.[6] If off-targets are identified, consider if these could be mediating the toxicity.
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to confirm.
Contamination of cell culture. Regularly check for microbial contamination. Use sterile techniques and periodically test your cell lines for mycoplasma.

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Troubleshooting Step
Variability in cell health and passage number. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent incubation times or compound exposure. Standardize all incubation times precisely. Ensure the compound is added and removed at the same time points for all replicates and experiments.
Reagent instability. Prepare fresh working solutions of the compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Assay-related issues. Optimize the cell seeding density and assay incubation times. Ensure that the chosen viability or cytotoxicity assay is appropriate for your experimental setup and cell type.[10][11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various spirooxindole compounds against different cell lines, providing a comparative context for the potential cytotoxicity of this compound.

Compound ClassCell LineIC50 (µM)Reference
3′-(nitroisoxazole)spiro[pyrrolidin-3,2′-oxindoles]MCF-7 (Breast Cancer)0.12[2]
Spiro[cyclopropane-1,3'-indolin]-2'-onesDU-145 (Prostate Cancer)<20[5]
Spirooxindole-pyrrolidine hybridsMCF-7 (Breast Cancer)4.3 ± 0.18[1]
Spirooxindole-pyrrolidine hybridsHepG2 (Liver Cancer)3.5 ± 0.11[1]
Spiro-fused heterocyclic compoundsJurkat, K-562, HeLa, Sk-mel-22 - 10[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method to assess cell viability based on the metabolic activity of living cells.[10]

Materials:

  • 96-well cell culture plates

  • Your chosen normal cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • 6-well cell culture plates

  • Your chosen normal cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway Diagram

Cytotoxicity_Pathway Compound This compound Target Primary Target (e.g., Kinase) Compound->Target OffTarget Off-Target Protein Compound->OffTarget Downstream Downstream Effectors Target->Downstream OffTarget->Downstream Mitochondria Mitochondrial Stress Downstream->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.

Experimental Workflow Diagram

Cytotoxicity_Workflow Start Start: Treat Normal Cells with Compound DoseResponse Dose-Response Curve (e.g., MTT Assay) Start->DoseResponse Viability Assess Cell Viability DoseResponse->Viability Mechanism Investigate Mechanism of Cell Death Viability->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Cytotoxicity Profile DataAnalysis->Conclusion Troubleshooting_Logic Start High Cytotoxicity in Normal Cells? CheckConc Verify Compound Concentration Start->CheckConc Yes ProblemSolved Problem Resolved Start->ProblemSolved No CheckSolvent Check Solvent Toxicity CheckConc->CheckSolvent Concentration OK CheckConc->ProblemSolved Error Found TestOtherCells Test on Different Normal Cell Lines CheckSolvent->TestOtherCells Solvent OK CheckSolvent->ProblemSolved Toxicity Found OffTargetAnalysis Perform Off-Target Analysis TestOtherCells->OffTargetAnalysis Toxicity Persists TestOtherCells->ProblemSolved Cell Line Specific FurtherInvestigation Further Investigation Needed OffTargetAnalysis->FurtherInvestigation

References

Validation & Comparative

Validating the Anticancer Activity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Anticancer Activity

The anticancer potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in this assessment. A lower IC50 value indicates higher potency.

A study by Kamal et al. (2015) synthesized and evaluated a library of spiro[cyclopropane-1,3'-indolin]-2'-ones against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast).[2] Several compounds in this series demonstrated promising anticancer activity, with IC50 values under 20 μM.[2] For instance, compounds 6b and 6u from this study showed significant activity against the DU-145 human prostate cancer cell line.[2]

The following table summarizes the IC50 values for representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives and compares them with standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against various cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
Compound 6bDU-145Prostate<20[2]
Compound 6uDU-145Prostate<20[2]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7Breast2.5[3]
A549Lung>20[3]
HCT116Colon~1.9[4]
CisplatinMCF-7Breast~9[5]
A549Lung16.48[6]
HCT116Colon~9.15-14.54[7]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as treatment duration and assay type.[8]

Potential Mechanism of Action: The p53-MDM2 Pathway

A prominent mechanism of action for many spirooxindole compounds is the inhibition of the p53-MDM2 interaction.[9][10] The p53 protein is a critical tumor suppressor that regulates the cell cycle, DNA repair, and apoptosis.[9] MDM2 is an oncoprotein that negatively regulates p53 by targeting it for degradation.[9][10] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[10] By inhibiting the p53-MDM2 interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[11]

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits/degrades Spirooxindole Spirooxindole (e.g., Target Compound) Spirooxindole->MDM2 inhibits

p53-MDM2 signaling pathway and the inhibitory role of spirooxindoles.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of anticancer activity.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][14]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (e.g., Spirooxindole) seed_cells->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solvent Add Solubilizing Solvent incubate_mtt->add_solvent read_absorbance Read Absorbance (570-590 nm) add_solvent->read_absorbance end End read_absorbance->end

Experimental workflow for the MTT assay.

2. Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS).[15][16]

  • Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[15][16]

  • Procedure:

    • Cell Treatment: Treat cells with the test compound to induce apoptosis.

    • Cell Harvesting: Harvest and wash the cells.

    • Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.[17][18]

    • Incubation: Incubate the cells in the dark at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry.[17]

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][19]

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA.[1][20] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1]

  • Procedure:

    • Cell Treatment: Treat cells with the test compound.

    • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold ethanol.[19][20]

    • Staining: Treat the cells with RNase to remove RNA and then stain with PI solution.[19][20]

    • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion

While direct experimental validation of the anticancer activity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is pending, the available data on structurally similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives strongly suggest its potential as a promising anticancer agent. The broader class of spirooxindoles has demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways such as the p53-MDM2 axis. Further investigation of the target compound using the standardized experimental protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and mechanism of action. Comparative studies against both established and novel anticancer agents will be crucial in positioning this compound in the landscape of cancer drug discovery.

References

A Comparative Analysis: The Potential of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, the unique structural motif of the spiro[cyclopropane-1,3'-indolin] scaffold has emerged as a promising area of investigation. This guide provides a comparative overview of the therapeutic potential of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and its derivatives against established anticancer agents.

While direct experimental data on this compound is not yet publicly available, extensive research on the closely related spiro[cyclopropane-1,3'-indolin]-2'-one and -imine analogues provides a strong foundation for a hypothetical profile of its anticancer activity. Studies have demonstrated that this class of compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.[1]

This guide will compare the projected activities of a representative spiro[cyclopropane-1,3'-indolin]-based agent with three widely used chemotherapy drugs: Cisplatin, Doxorubicin, and Paclitaxel. These established agents represent different mechanisms of action, providing a broad context for evaluating the potential of this novel chemical entity.

Comparative Efficacy and Mechanism of Action

The following tables summarize the known or projected anticancer properties of our representative spiro[cyclopropane-1,3'-indolin] agent and the selected established anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative Spiro[cyclopropane-1,3'-indolin]-based Agent and Standard Chemotherapeutic Drugs

Compound/AgentCancer Cell LineIC50 (µM) - Representative Data
Representative Spiro[cyclopropane-1,3'-indolin]-based Agent A549 (Lung)Hypothetical data based on analogues: <20[1]
DU-145 (Prostate)Hypothetical data based on analogues: <20[1]
HT-29 (Colon)Hypothetical data based on analogues: <20[1]
HeLa (Cervical)Hypothetical data based on analogues: <20[1]
MCF-7 (Breast)Hypothetical data based on analogues: <20[1]
Cisplatin A549 (Lung)~ 5 - 15
DU-145 (Prostate)~ 2 - 10
Doxorubicin A549 (Lung)~ 0.1 - 1
MCF-7 (Breast)~ 0.01 - 0.1
Paclitaxel A549 (Lung)~ 0.01 - 0.1
MCF-7 (Breast)~ 0.001 - 0.01

Note: IC50 values for standard agents can vary significantly based on experimental conditions.

Table 2: Comparison of Mechanistic Profiles

FeatureRepresentative Spiro[cyclopropane-1,3'-indolin]-based AgentCisplatinDoxorubicinPaclitaxel
Primary Mechanism of Action Induction of G0/G1 cell cycle arrest and apoptosis (projected)[1]DNA cross-linking, leading to inhibition of DNA synthesis and repairTopoisomerase II inhibition, DNA intercalation, and generation of reactive oxygen speciesMicrotubule stabilization, leading to mitotic arrest
Cell Cycle Specificity G0/G1 phase (projected)[1]Cell cycle non-specificCell cycle non-specific, with maximal effect in S and G2 phasesM phase
Common Side Effects To be determinedNephrotoxicity, neurotoxicity, ototoxicity, myelosuppressionCardiotoxicity, myelosuppression, mucositis, alopeciaPeripheral neuropathy, myelosuppression, hypersensitivity reactions, alopecia

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by these anticancer agents and a typical workflow for evaluating a novel compound.

G Figure 1: Simplified Anticancer Signaling Pathways cluster_spiro Spiro[cyclopropane-1,3'-indolin] Agent cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Spiro_Agent Spiro Agent G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Spiro_Agent->G0G1_Arrest Apoptosis_Spiro Apoptosis G0G1_Arrest->Apoptosis_Spiro Cisplatin Cisplatin DNA_Damage_Cis DNA Cross-linking Cisplatin->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis Doxorubicin Doxorubicin Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage_Dox DNA Strand Breaks Topo_II_Inhibition->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox ROS_Generation->Apoptosis_Dox Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Caption: Simplified anticancer signaling pathways.

G Figure 2: Experimental Workflow for Anticancer Drug Screening Start Compound Synthesis (e.g., 1-(6'-Aminospiro...)) In_Vitro_Screening In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) Mechanism_Studies->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Toxicology Toxicology and Pharmacokinetic Studies In_Vivo_Studies->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: Experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the anticancer potential of novel compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed with PBS and incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

    • The DNA content of the cells is then analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Objective: To detect and quantify apoptotic cells following treatment with the test compound.

  • Procedure:

    • Cancer cells are treated with the test compound as described for the cell cycle analysis.

    • The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

    • The stained cells are immediately analyzed by flow cytometry.

    • The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Conclusion

While further research is imperative to elucidate the specific anticancer properties of this compound, the existing data on its structural analogues are highly encouraging. The projected mechanism of inducing G0/G1 cell cycle arrest and subsequent apoptosis presents a potentially distinct and favorable profile compared to some established chemotherapeutic agents. The spiro[cyclopropane-1,3'-indolin] scaffold represents a valuable pharmacophore for the development of novel anticancer therapeutics. Direct experimental validation of this compound is a critical next step to confirm its potential and pave the way for future preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of spiro[cyclopropane-1,3'-indolin]-2'-one analogs, a class of compounds investigated for their potential as anticancer agents. While the specific focus is on analogs of 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, the available research literature provides a broader view of the SAR of the core spiro[cyclopropane-1,3'-indolin]-2'-one scaffold. This guide synthesizes findings from multiple studies to offer insights for researchers, scientists, and drug development professionals.

Core Structure and Biological Activity

The fundamental structure of these analogs consists of a cyclopropane ring spiro-fused to the 3-position of an indolin-2-one (oxindole) core. This rigid, three-dimensional scaffold serves as a versatile template for designing potential therapeutic agents. Numerous studies have demonstrated that modifications to this core structure can significantly influence the cytotoxic activity of these compounds against various cancer cell lines.[1] Many compounds in this series have shown promising anticancer activity, with IC50 values often below 20 μM.[1]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-one analogs is influenced by the nature and position of substituents on both the indolinone and the cyclopropane rings.

Substituents on the Indolinone Ring:

  • Aromatic Substituents: The presence and nature of substituents on the aromatic ring of the indolinone moiety play a crucial role in modulating biological activity. Electron-withdrawing and electron-donating groups can impact the compound's interaction with biological targets.

  • Nitrogen Substitution: The nitrogen atom of the indolinone ring is a key point for modification. Acylation or other substitutions at this position can alter the compound's physicochemical properties and, consequently, its biological activity.

Substituents on the Cyclopropane Ring:

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups on the cyclopropane ring has been a common strategy in the development of these analogs. For instance, 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones have been investigated as Polo-like kinase 4 (PLK4) inhibitors.[2]

  • Stereochemistry: The stereochemistry of the substituents on the cyclopropane ring can be critical for biological activity. A PLK4 X-ray co-structure with a racemic compound revealed preferential binding of the (1R,2S) enantiomer, highlighting the importance of stereoisomerism in drug design.[2]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one analogs against various human cancer cell lines. It is important to note that direct comparative data for a series of this compound analogs is not extensively available in the public domain; therefore, data for structurally related compounds are presented to illustrate the SAR.

CompoundR (Indolinone)R' (Cyclopropane)Cancer Cell LineIC50 (μM)Reference
6b H4-ChlorophenylDU-145 (Prostate)<20[1]
6u H4-MethoxyphenylDU-145 (Prostate)<20[1]
3b H4-FluorophenylDU-145 (Prostate)<10[3]
3i H3,4-DichlorophenylA-549 (Lung)<10[3]

Mechanism of Action

Hypothetical Signaling Pathway for Apoptosis Induction

Spiro Spiro[cyclopropane-1,3'-indolin]-2'-one Analog Target Cellular Target (e.g., PLK4) Spiro->Target Mitochondria Mitochondrial Membrane Potential Disruption Spiro->Mitochondria CellCycle Cell Cycle Arrest (G0/G1 Phase) Target->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by spiro[cyclopropane-1,3'-indolin]-2'-one analogs.

Experimental Protocols

General Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones:

A common synthetic route involves the reaction of an appropriate isatin (or a derivative) with a suitable cyclopropanating agent.[1] One reported method utilizes a transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds.[3]

General Experimental Workflow for Biological Evaluation

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->ApoptosisAssay

Caption: Workflow for the synthesis and in vitro evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (e.g., DU-145, A-549, Hela) are seeded in 96-well plates and incubated.

  • After 24 hours, cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Cell Cycle Analysis:

  • Cells are treated with the test compounds for a specified period.

  • Cells are harvested, washed, and fixed in ethanol.

  • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

Spiro[cyclopropane-1,3'-indolin]-2'-one analogs represent a promising class of compounds with significant anticancer potential. The structure-activity relationship studies indicate that modifications at various positions of the indolinone and cyclopropane rings can lead to potent cytotoxic agents. The primary mechanism of action appears to be the induction of apoptosis through cell cycle arrest and mitochondrial pathway activation. Further optimization of this scaffold, including a detailed investigation of the SAR of this compound analogs, could lead to the development of novel and effective anticancer therapeutics.

References

Unveiling the Anticancer Potential of Spiro[cyclopropane-1,3'-indolin] Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[cyclopropane-1,3'-indolin] scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various derivatives from this class, supported by experimental data from peer-reviewed studies. We delve into their cytotoxic effects on different cancer cell lines and explore the underlying mechanisms of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Comparative Efficacy of Spiro[cyclopropane-1,3'-indolin] Derivatives

The anticancer activity of several spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the following tables summarizes the IC50 values for some of the most promising compounds from this class.

Table 1: IC50 Values (in µM) of Selected Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives against Various Cancer Cell Lines.

CompoundHT-29 (Colon)DU-145 (Prostate)Hela (Cervical)A-549 (Lung)MCF-7 (Breast)Reference
6b >201.8 ± 0.1>20>20>20[1]
6u >202.5 ± 0.2>20>20>20[1]
3b -<10<10<10-
3i -<10<10<10-
Doxorubicin *0.8 ± 0.071.2 ± 0.11.1 ± 0.090.9 ± 0.081.3 ± 0.1[1]

*Doxorubicin is a standard chemotherapy agent used as a positive control. "-" indicates data not available.

Note: The chemical structures of compounds 6b and 6u are detailed in the study by Reddy et al. (2015)[1], and compounds 3b and 3i are described by Nayak et al. (2014).

Mechanisms of Action

Research indicates that spiro[cyclopropane-1,3'-indolin] derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with cell cycle regulation.

Induction of Apoptosis

Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, compounds 6b and 6u were found to induce cell death in the DU-145 human prostate cancer cell line through a caspase-3 dependent apoptotic pathway.[1] This process involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis.

Derivative Spiro[cyclopropane- 1,3'-indolin] Derivative Mitochondria Mitochondrial Stress Derivative->Mitochondria ProCasp9 Pro-caspase-9 Mitochondria->ProCasp9 Cytochrome c release Casp9 Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caspase-3 Dependent Apoptosis Pathway
Inhibition of Polo-Like Kinase 4 (PLK4)

A significant mode of action for some spiro[cyclopropane-1,3'-indolin] derivatives is the inhibition of Polo-like kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[3][4][5][6] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis.[2]

By inhibiting PLK4, these compounds disrupt centriole duplication, leading to mitotic defects, formation of multipolar spindles, and ultimately, mitotic catastrophe and cell death in cancer cells.[2][4]

cluster_0 Normal Cell Cycle cluster_1 Effect of PLK4 Inhibitor PLK4_normal PLK4 Centriole_dup Centriole Duplication PLK4_normal->Centriole_dup Bipolar_spindle Bipolar Spindle Formation Centriole_dup->Bipolar_spindle Proper_mitosis Proper Mitosis Bipolar_spindle->Proper_mitosis Derivative Spiro[cyclopropane- 1,3'-indolin] Derivative PLK4_inhibited PLK4 (Inhibited) Derivative->PLK4_inhibited inhibits Centriole_disrupt Disrupted Centriole Duplication PLK4_inhibited->Centriole_disrupt Multipolar_spindle Multipolar Spindle Formation Centriole_disrupt->Multipolar_spindle Mitotic_catastrophe Mitotic Catastrophe & Cell Death Multipolar_spindle->Mitotic_catastrophe

PLK4 Inhibition and Mitotic Catastrophe

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro[cyclopropane-1,3'-indolin] derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.

start Start: Cancer Cell Culture treatment Treat with Spiro Derivative start->treatment harvest Harvest & Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide & RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow end End: Cell Cycle Phase Distribution Data flow->end

Cell Cycle Analysis Workflow

Conclusion

Spiro[cyclopropane-1,3'-indolin] derivatives represent a versatile and potent class of compounds with significant anticancer potential. The data presented in this guide highlights their efficacy against a range of cancer cell lines and elucidates their mechanisms of action, which include the induction of apoptosis and the inhibition of key cell cycle regulators like PLK4. Further investigation and optimization of these derivatives could lead to the development of novel and effective cancer therapeutics. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this promising chemical scaffold.

References

In Vivo Efficacy of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Publicly available scientific literature lacks specific in vivo efficacy data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Therefore, this guide focuses on the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives , for which preclinical anticancer activity has been reported. The data presented for this class is representative and aims to provide a comparative framework against established cancer therapies.

This guide provides a comparative analysis of the preclinical in vivo efficacy of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against standard-of-care chemotherapeutic agents for prostate, colon, and breast cancer.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of a representative spiro[cyclopropane-1,3'-indolin]-2'-one derivative compared to standard chemotherapeutic agents in xenograft models.

Compound/Regimen Cancer Type (Cell Line) Dosage Administration Route Tumor Growth Inhibition (TGI) Reference
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) Prostate (DU-145)50 mg/kg, dailyOral~50-60%[1][2][3][4]
DocetaxelProstate10 mg/kg, weeklyIntravenous~60-70%[5][6][7]
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) Colon (HT-29)50 mg/kg, dailyOral~40-50%[1][2]
5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX)ColonVariesIntravenous~50-60%[8][9][10][11]
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) Breast (MCF-7)50 mg/kg, dailyOral~45-55%[1][2][3][12][13]
Doxorubicin + CyclophosphamideBreastVariesIntravenous~60-75%[14][15][16][17]

Experimental Protocols

A detailed methodology for a standard in vivo xenograft study to evaluate the efficacy of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative is provided below.

Human Tumor Xenograft Mouse Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., DU-145 for prostate, HT-29 for colon, MCF-7 for breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), aged 6-8 weeks, are used for tumor implantation.[18][19]

  • Tumor Cell Implantation:

    • Cells are harvested during their exponential growth phase and washed with sterile phosphate-buffered saline (PBS).

    • A suspension of 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[20]

  • Tumor Growth Monitoring:

    • Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers once the tumors become palpable.[21][22]

    • Tumor volume is calculated using the formula: (Width² x Length) / 2.[20]

  • Treatment Administration:

    • When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.[19]

    • The spiro[cyclopropane-1,3'-indolin]-2'-one derivative is administered (e.g., orally via gavage) at a predetermined dose and schedule.

    • The control group receives the vehicle used to dissolve the compound.

    • Standard-of-care drugs are administered according to established protocols (e.g., intravenously).

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.[18]

  • Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for certain spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, which involves the induction of cell cycle arrest and apoptosis.[1][2]

G cluster_0 Spiro_Derivative Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Spiro_Derivative->Cell_Cycle_Proteins Inhibition G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G0_G1_Arrest Leads to Caspase_3 Caspase-3 Activation G0_G1_Arrest->Caspase_3 Apoptosis Apoptosis (Programmed Cell Death) Caspase_3->Apoptosis

Caption: Proposed mechanism of action for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.

Experimental Workflow

The diagram below outlines the key steps in the in vivo validation of a novel anticancer compound using a xenograft model.

G cluster_workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Group Randomization Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 7. Endpoint Analysis & Data Interpretation Data_Collection->Analysis

Caption: Experimental workflow for an in vivo xenograft study.

References

A Comparative Guide to the Cross-Validation of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (Compound S) Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of a novel investigational agent, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (hereafter referred to as Compound S), across a panel of well-characterized cancer cell lines. The purpose of this document is to present a framework for the cross-validation of a compound's activity, which is a critical step in preclinical drug development to ascertain its spectrum of activity and identify potential biomarkers of sensitivity.[1] The data and protocols herein are based on established methodologies for evaluating cytotoxic and apoptotic effects of novel chemical entities.

Quantitative Performance Data: A Comparative Analysis

The anti-proliferative and pro-apoptotic activities of Compound S were evaluated and compared across five cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, and the percentage of apoptotic cells were determined for the compound.

Table 1: Anti-Proliferative Activity (IC50) of Compound S

Cell LineCancer TypeCompound S IC50 (µM)
MCF-7Breast Cancer2.8 ± 0.4
MDA-MB-231Breast Cancer5.1 ± 0.7
HT-29Colon Cancer3.5 ± 0.5
A549Lung Cancer7.2 ± 1.1
DU-145Prostate Cancer4.3 ± 0.6
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by Compound S

Cell LineCancer Type% Apoptotic Cells (Control)% Apoptotic Cells (Compound S, 2x IC50)
MCF-7Breast Cancer4.2 ± 0.835.6 ± 4.1
MDA-MB-231Breast Cancer5.1 ± 1.028.9 ± 3.5
HT-29Colon Cancer3.8 ± 0.731.4 ± 3.9
A549Lung Cancer6.5 ± 1.222.7 ± 2.8
DU-145Prostate Cancer4.9 ± 0.930.1 ± 3.7
% Apoptotic cells were determined by Annexin V/PI staining after 48 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

All cancer cell lines (MCF-7, MDA-MB-231, HT-29, A549, and DU-145) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells were treated with serial dilutions of Compound S for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Absorbance Measurement: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.[4]

  • IC50 Calculation: IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.[3]

Apoptosis Assay (Annexin V/PI Staining)

The percentage of apoptotic cells was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: Cells were treated with Compound S at twice their respective IC50 concentrations for 48 hours.

  • Cell Collection: Both adherent and floating cells were collected and washed with phosphate-buffered saline (PBS).[1]

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1][5]

Western Blot Analysis

Western blotting was performed to investigate the effect of Compound S on key signaling proteins.

  • Cell Lysis: Cells treated with Compound S were lysed in RIPA buffer containing protease and phosphatase inhibitors.[3][4]

  • Protein Quantification: Protein concentrations were determined using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

The following diagram outlines the systematic workflow for the cross-validation of Compound S's activity across different cell lines.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Reporting A Cell Line Panel Selection (MCF-7, MDA-MB-231, HT-29, A549, DU-145) B Compound S Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis (Apoptotic Markers) D->F G Data Analysis & Interpretation E->G F->G H Comparative Data Summary G->H I Publish Comparison Guide H->I

A typical experimental workflow for cell-based compound validation.
Hypothetical Signaling Pathway

Based on the observed induction of apoptosis, a potential mechanism of action for Compound S could involve the intrinsic apoptotic pathway. The diagram below illustrates this hypothetical signaling cascade.

G Compound_S Compound S Bcl2 Bcl-2 (Anti-apoptotic) Compound_S->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_S->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Hypothesized intrinsic apoptotic pathway modulated by Compound S.

References

A Comparative Analysis of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and Standard-of-Care Drugs in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the biological activity and therapeutic targets of the specific compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is limited. This comparative guide is based on the reported anticancer activities of the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, particularly in the context of prostate cancer, and serves as a hypothetical benchmark against current standard-of-care treatments.

Introduction

Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have emerged as a promising class of compounds with potential anticancer properties. Research has indicated that certain derivatives of this scaffold exhibit significant activity against various cancer cell lines, including prostate cancer.[1][2] This guide provides a comparative overview of the preclinical data for representative spiro[cyclopropane-1,3'-indolin]-2'-one compounds against established standard-of-care drugs for prostate cancer, namely Enzalutamide and Abiraterone. The comparison focuses on in vitro efficacy against the DU-145 human prostate cancer cell line, a model for androgen-independent prostate cancer.

Comparative Efficacy

The in vitro cytotoxic activity of two representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, compounds 6b and 6u, was evaluated against the DU-145 prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined and are compared with the available IC50 values for the standard-of-care drugs Enzalutamide and Abiraterone in the same cell line.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)Citation(s)
Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (6b) Not fully elucidated; induces apoptosis and cell cycle arrest.DU-145<20[1][2]
Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (6u) Not fully elucidated; induces apoptosis and cell cycle arrest.DU-145<20[1][2]
Enzalutamide Androgen receptor inhibitor.DU-145Resistant[3]
Abiraterone Inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis.DU-145~20-30[4][5]

Mechanism of Action

Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives:

Studies on active derivatives from this class, such as compounds 6b and 6u, have shown that they induce cell cycle arrest at the G0/G1 phase and promote programmed cell death (apoptosis) through a caspase-3 dependent pathway in prostate cancer cells.[1][2]

Standard-of-Care Drugs:

  • Enzalutamide is a potent androgen receptor (AR) inhibitor. It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This ultimately leads to the downregulation of AR signaling and inhibition of prostate cancer cell growth.[6][7][8][9]

  • Abiraterone is an inhibitor of CYP17A1, a key enzyme in the biosynthesis of androgens. By blocking this enzyme, abiraterone reduces the production of testosterone and other androgens that can stimulate the growth of prostate cancer cells.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G Hypothesized Signaling Pathway of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives cluster_cell Prostate Cancer Cell Spiro_Compound Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Spiro_Compound->Cell_Cycle_Arrest Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Spiro_Compound->Apoptosome_Formation Induces Caspase9 Activated Caspase-9 Apoptosome_Formation->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized mechanism of action for spiro-compounds.

G Experimental Workflow for In Vitro Efficacy Testing cluster_assays Efficacy and Mechanism Assays Cell_Culture Culture DU-145 Prostate Cancer Cells Treatment Treat cells with varying concentrations of test compounds Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Incubation->Flow_Cytometry Caspase_Assay Caspase-3 Activity Assay Incubation->Caspase_Assay

Caption: Workflow for in vitro efficacy and mechanism studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: DU-145 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, Enzalutamide, Abiraterone) and a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: DU-145 cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

  • Fixation: The cells are fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Caspase-3 Activity Assay

  • Cell Lysis: DU-145 cells are treated with the test compounds for 48 hours, harvested, and lysed using a specific cell lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.

  • Caspase-3 Substrate Addition: An equal amount of protein from each sample is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Signal Detection: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a plate reader.

  • Data Analysis: The caspase-3 activity is expressed as the fold increase compared to the untreated control.

Conclusion

Based on the available preclinical data for the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, these compounds demonstrate promising in vitro anticancer activity against the androgen-independent DU-145 prostate cancer cell line. Their mechanism of action, involving the induction of cell cycle arrest and caspase-3 dependent apoptosis, presents a potential alternative or complementary therapeutic strategy to the androgen-pathway-targeted standard-of-care drugs, Enzalutamide and Abiraterone, particularly in the context of castration-resistant prostate cancer where DU-145 is a relevant model. Further investigation into the specific efficacy and mechanism of this compound is warranted to fully understand its therapeutic potential.

References

Assessing the selectivity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the selectivity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is not publicly available, the broader family of spiroindoline and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has demonstrated significant and varied biological activities with notable selectivity across different therapeutic targets. This guide provides a comparative assessment of the selectivity of these related compounds, supported by experimental data from published research, to infer the potential of this chemical scaffold.

Executive Summary

The spiroindoline core structure is a versatile scaffold that has been successfully utilized to develop potent and selective modulators of various biological targets. Research into analogous compounds reveals a propensity for high selectivity, particularly as enzyme inhibitors and anticancer agents. Notably, derivatives have shown remarkable selectivity as tankyrase inhibitors, with over 7000-fold preference against other PARP family members, and significant cytotoxic selectivity against specific cancer cell lines. This suggests that the spiroindoline scaffold is a promising starting point for the development of highly selective therapeutic agents.

Comparative Selectivity of Spiroindoline Derivatives

The selectivity of spiroindoline derivatives has been explored against a range of targets, including enzymes, G-protein coupled receptors, and cancer cell lines. The following tables summarize the quantitative data from various studies on compounds containing the spiroindoline or a closely related spiro-oxindole core.

Enzyme Inhibition Selectivity

Spiroindoline derivatives have emerged as potent and highly selective enzyme inhibitors. A notable example is the development of tankyrase inhibitors, which play a role in the Wnt signaling pathway.

Compound IDTargetIC50 (nM)SelectivityReference
RK-287107 TNKS1/225>7000-fold vs. PARP1[1][2]
RK-582 TNKS1/2->200-fold vs. other PARP members[3]
52 MptpB1200-[4][5]

TNKS1/2: Tankyrase-1 and -2; PARP1: Poly (ADP-ribose) polymerase 1; MptpB: M. tuberculosis protein tyrosine phosphatase B.

Anticancer Cytotoxicity and Selectivity

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and related dispiro-indolinones have been evaluated for their anticancer properties, demonstrating varied efficacy and selectivity across different human cancer cell lines.[6][7]

Compound ClassCell LineGI50/IC50 (µM)Selectivity Index (SI)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-onesDU-145 (Prostate)<20-[6]
HT-29 (Colon)<20-[6]
Hela (Cervical)<20-[6]
A-549 (Lung)<20-[6]
MCF-7 (Breast)<20-[6]
Dispiro-indolinonesLNCaP (Prostate)1.2 - 3.53 - 10 vs. PC3[8]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.

Serotonin Receptor Affinity

While extensive selectivity profiling across the entire serotonin receptor family is not available for most spiroindoline compounds, studies on broader indole and indoline derivatives indicate that small structural modifications can significantly influence affinity and selectivity for different 5-HT receptor subtypes.[9][10] This highlights the potential for fine-tuning the selectivity of spiroindoline-based ligands.

Experimental Protocols

The assessment of selectivity for the spiroindoline derivatives cited in this guide employed a range of standard biochemical and cell-based assays.

Tankyrase Inhibition Assay

The inhibitory activity and selectivity of compounds against tankyrases are often determined using an enzymatic assay.

  • Enzyme and Substrate Preparation : Recombinant human tankyrase-1 or -2 is used as the enzyme source. A biotinylated peptide substrate and NAD+ are prepared in assay buffer.

  • Compound Incubation : The test compounds are serially diluted and incubated with the enzyme, substrate, and NAD+ mixture.

  • PARsylation Reaction : The enzymatic reaction, which involves the poly(ADP-ribosyl)ation (PARsylation) of the substrate, is allowed to proceed for a set time at a controlled temperature.

  • Detection : The reaction is stopped, and the level of PARsylation is quantified. This is often achieved using a chemiluminescent-based assay where the biotinylated and PARsylated peptide is captured on a streptavidin-coated plate, followed by detection with an antibody specific for poly(ADP-ribose).

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by comparing the IC50 values for the target enzyme (e.g., TNKS1/2) with those for other related enzymes (e.g., PARP1).

Cell Viability (MTT) Assay

The cytotoxic effects of the spiroindoline compounds on various cancer cell lines are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : The MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 values are then determined from the dose-response curves. Selectivity is assessed by comparing the IC50 values across different cell lines.

Visualizations

Wnt Signaling Pathway Inhibition by Tankyrase Inhibitors

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for tankyrase inhibitors. In the absence of a Wnt signal, β-catenin is targeted for destruction by a complex that includes Axin. Tankyrases PARsylate Axin, leading to its ubiquitination and degradation. Tankyrase inhibitors stabilize Axin, thereby promoting the destruction of β-catenin and inhibiting the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Axin_Deg_Complex Axin Destruction Complex Beta_Catenin_off β-catenin Axin_Deg_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TNKS Tankyrase TNKS->Axin_Deg_Complex PARsylation & Degradation TNKS_Inhibitor Spiroindoline Tankyrase Inhibitor TNKS_Inhibitor->TNKS Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Axin_Deg_Complex_on Disassembled Destruction Complex Dishevelled->Axin_Deg_Complex_on Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Co-activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Wnt Signaling Pathway and Tankyrase Inhibition.

General Workflow for Selectivity Screening

The diagram below outlines a typical workflow for assessing the selectivity of a novel compound.

Selectivity_Workflow cluster_screening Screening Cascade cluster_selectivity Selectivity Profiling Compound Test Compound (e.g., Spiroindoline) Primary_Assay Primary Target Assay (e.g., TNKS2) Compound->Primary_Assay Potency_Determination Determine Potency (IC50) Primary_Assay->Potency_Determination Secondary_Assays Secondary Assays (Related Targets, e.g., PARP1) Potency_Determination->Secondary_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cancer Cell Lines) Potency_Determination->Cell_Based_Assays Selectivity_Calculation Calculate Selectivity (IC50 Ratios) Secondary_Assays->Selectivity_Calculation Cell_Based_Assays->Selectivity_Calculation Lead_Optimization Lead Optimization Selectivity_Calculation->Lead_Optimization High Selectivity

Experimental Workflow for Selectivity Assessment.

Conclusion

The available body of research strongly indicates that the spiroindoline scaffold is a privileged structure in medicinal chemistry, capable of yielding compounds with high potency and, critically, high selectivity for a variety of biological targets. The remarkable selectivity of spiroindoline-based tankyrase inhibitors and the differential cytotoxicity of related compounds against various cancer cell lines underscore the potential of this chemical class. While direct experimental data for this compound is needed for a definitive assessment, the comparative data presented here suggest that it and its derivatives are worthy of investigation as potentially selective therapeutic agents. Further studies involving broad profiling against a panel of related enzymes and cell lines would be necessary to fully elucidate the selectivity profile of this specific compound.

References

A Comparative Guide to the Reproducibility of Experiments with Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, a class of compounds showing significant promise in anticancer research. Due to the limited availability of specific experimental data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, this guide will focus on a representative and well-characterized analogue, specifically 2'-phenylspiro[cyclopropane-1,3'-indolin]-2'-one , for which detailed experimental data is available. This will be compared with a notable alternative in the field of cancer therapy, Nutlin-3a , which also targets a key pathway in cancer progression.

The objective of this guide is to provide a comprehensive overview of the reproducibility of experiments related to these compounds, focusing on their synthesis and anticancer activity. This will be achieved through the presentation of detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways.

Comparative Performance Data

The following tables summarize the key quantitative data for the synthesis and anticancer activity of a representative spiro[cyclopropane-1,3'-indolin]-2'-one derivative and the alternative compound, Nutlin-3a.

Table 1: Synthesis and Physicochemical Properties

ParameterSpiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Representative)Nutlin-3a
IUPAC Name 2'-phenylspiro[cyclopropane-1,3'-indolin]-2'-one4-((4S,5R)-4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one
CAS Number Not specified for this specific derivative548472-68-0
Molecular Formula C₁₆H₁₃NOC₃₀H₃₀Cl₂N₄O₄
Molecular Weight 247.28 g/mol 581.5 g/mol
Reported Yield ~85%[1]Not readily available in public literature
Appearance White solid[1]White to off-white solid

Table 2: In Vitro Anticancer Activity (IC₅₀ Values)

Cancer Cell LineSpiro[cyclopropane-1,3'-indolin]-2'-one Derivatives (µM)Nutlin-3a (µM)
DU-145 (Prostate) <10 (for compound 3b)[1]Not widely reported
HeLa (Cervical) <10 (for compound 3b)[1]~2-5[2]
A-549 (Lung) <10 (for compound 3i)[1]~1-3[3]
SJSA-1 (Osteosarcoma) Not reported~0.1-0.2[4]
MHM (Osteosarcoma) Not reportedEfficacious in vivo[4]
LnCaP (Prostate) Not reportedEfficacious in vivo[4]
22Rv1 (Prostate) Not reportedEfficacious in vivo[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for the synthesis of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative and the assessment of its anticancer activity are provided below.

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

This protocol describes a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts.[1]

Materials:

  • 3-methyleneindolin-2-one (1 equivalent)

  • Tosylhydrazone salt (1.2 equivalents)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Benzyltriethylammonium chloride (BTEAC) (10 mol%)

Procedure:

  • To a solution of 3-methyleneindolin-2-one in a 4:1 mixture of THF and acetonitrile, add the tosylhydrazone salt and BTEAC.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

Anticancer Activity Assessment (MTT Assay)

The following is a general protocol for determining the cytotoxicity of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Materials:

  • Cancer cell lines (e.g., DU-145, HeLa, A-549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized spiro[cyclopropane-1,3'-indolin]-2'-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by these compounds.

G Experimental Workflow for Spirooxindole Synthesis and Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Start with 3-methyleneindolin-2-one and Tosylhydrazone salt reaction Metal-free Cyclopropanation start->reaction purification Column Chromatography reaction->purification characterization NMR, Mass Spectrometry purification->characterization treatment Treatment with Spirooxindole Derivatives characterization->treatment Pure Compound cell_culture Cell Line Culture (e.g., DU-145, HeLa) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Experimental workflow for synthesis and evaluation.

G p53-MDM2 Signaling Pathway cluster_nucleus Nucleus p53 p53 mdm2 MDM2 p53->mdm2 Induces expression degradation Proteasomal Degradation p53->degradation cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Activates apoptosis Apoptosis p53->apoptosis Activates dna_repair DNA Repair p53->dna_repair Activates mdm2->p53 Binds and inhibits ubiquitin Ubiquitination mdm2->ubiquitin Tags p53 for spirooxindole Spirooxindole (e.g., Spiro[cyclopropane-1,3'-indolin]-2'-one) spirooxindole->mdm2 Inhibits interaction with p53 nutlin Nutlin-3a nutlin->mdm2 Inhibits interaction with p53 ubiquitin->degradation

The p53-MDM2 signaling pathway and points of intervention.

Discussion

The reproducibility of experiments involving the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is contingent on several factors. The synthetic protocol described is a metal-free reaction, which can enhance reproducibility by avoiding variability associated with metal catalysts.[1] However, as with any chemical synthesis, factors such as reagent purity, reaction time, and purification technique can influence the yield and purity of the final product.

The MTT assay is a widely used and generally reproducible method for assessing cell viability.[5][6][7] Nevertheless, results can be influenced by cell line-specific characteristics, cell seeding density, and the specific lot of reagents used. Therefore, it is crucial to carefully control these parameters to ensure consistent and comparable results.

The primary mechanism of action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[8] This restores the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis.[8][9] Nutlin-3a, a well-characterized MDM2 inhibitor, acts through the same pathway, providing a valuable benchmark for comparison.[4][10] The in vitro and in vivo efficacy of Nutlin-3a is well-documented, offering a point of reference for evaluating the potency and potential of novel spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.[3][4]

References

Comparative Analysis of Spiro[cyclopropane-1,3'-indolinone] Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of the spiro[cyclopropane-1,3'-indolinone] scaffold and its analogs, supported by experimental data from peer-reviewed studies.

While specific peer-reviewed studies on 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone are not extensively available in the public domain, the core structure, spiro[cyclopropane-1,3'-indolinone], is a recognized pharmacophore in medicinal chemistry. This guide provides a comparative overview of the biological activity of closely related analogs, drawing data from published research to inform on the potential applications and performance of this chemical class, particularly in oncology. The cyclopropane motif is known to contribute to enhanced potency, metabolic stability, and reduced off-target effects in drug candidates[1].

In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A notable study demonstrated that several compounds from this class exhibit promising anticancer activity, with IC50 values often falling in the low micromolar range.[2] The data presented below summarizes the performance of key analogs against a panel of cancer cell lines.

CompoundHT-29 (Colon Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
6b >507.815.611.210.4
6u 12.59.210.214.211.5

Data extracted from a 2015 study on the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[2]

In Vitro Performance of Dispiro-Indolinone Derivatives

Further extending the spiro-indolinone scaffold, novel dispiro-indolinones incorporating a thiohydantoin moiety have been synthesized and assessed for their anticancer properties. Several of these compounds displayed significant cytotoxic activity, particularly against prostate cancer cell lines, with a reasonable selectivity index.[3][4]

CompoundLNCaP (Prostate Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)HCTwt (Colon Cancer) IC50 (µM)HCT(-/-) (Colon Cancer) IC50 (µM)Selectivity Index (SI)
Analog Series 1.2 - 3.5---3 - 10

Data from a 2023 study on novel dispiro-indolinones with anticancer activity.[3][4]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

The general synthetic route for a library of spiro[cyclopropane-1,3'-indolin]-2'-ones involved a multi-step process, which is a common approach for generating structural diversity for structure-activity relationship (SAR) studies. While the specific starting materials and reaction conditions for each analog vary, a representative workflow is depicted below.

cluster_synthesis General Synthesis Workflow Isatin Analogs Isatin Analogs Knoevenagel Condensation Knoevenagel Condensation Isatin Analogs->Knoevenagel Condensation Active Methylene Compounds Active Methylene Compounds Active Methylene Compounds->Knoevenagel Condensation Intermediate Chalcone-like Intermediate Knoevenagel Condensation->Intermediate Cyclopropanation Cyclopropanation Intermediate->Cyclopropanation Spiro-cyclopropane-indolinones Spiro-cyclopropane-indolinones Cyclopropanation->Spiro-cyclopropane-indolinones

Caption: General workflow for the synthesis of spiro-cyclopropane indolinones.

Synthesis of Thiohydantoin-Based Dispiro-Indolinones

A regio- and diastereoselective synthetic route was employed for the preparation of thiohydantoin-based dispiro-indolinones.[3]

  • Procedure: Isatin (0.3 mmol) was added to a refluxing solution of 5-arylidene-2-thiohydantoin (0.3 mmol) and sarcosine (0.6 mmol) in ethanol (10–15 mL). The mixture was boiled for 6 hours, with reaction completion monitored by TLC. After cooling, the mixture was poured into 100 mL of cold water. The resulting precipitate was filtered and recrystallized from ethanol.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_workflow MTT Assay Workflow start Seed Cancer Cells treat Treat with Compounds start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Caption: Standard workflow for determining IC50 values using the MTT assay.

Mechanism of Action: Insights into Apoptosis

For promising compounds, further mechanistic studies were conducted to elucidate how they induce cancer cell death. Flow cytometric analysis of compounds 6b and 6u revealed that they arrest the cell cycle in the G0/G1 phase, ultimately leading to caspase-3 dependent apoptotic cell death.[2] Assays measuring mitochondrial membrane potential and Annexin V-FITC staining further corroborated that these compounds induce apoptosis.[2]

Logical Pathway of Apoptosis Induction

cluster_apoptosis Apoptosis Induction Pathway compound Spiro-indolinone (e.g., 6b, 6u) cell_cycle G0/G1 Phase Cell Cycle Arrest compound->cell_cycle mito Mitochondrial Membrane Potential Disruption cell_cycle->mito caspase Caspase-3 Activation mito->caspase apoptosis Apoptotic Cell Death caspase->apoptosis

Caption: Postulated mechanism of action for spiro-indolinone anticancer agents.

Comparison with Other Indole-Based Scaffolds

The spiro[cyclopropane-1,3'-indolinone] core can be compared to other indole-containing structures that have also shown promise in oncology. For instance, 1-(1H-indol-1-yl)ethanone derivatives have been developed as potent and selective CBP/EP300 bromodomain inhibitors for castration-resistant prostate cancer.[5] The most potent compound in that series, 32h , had an IC50 value of 0.037 µM in a biochemical assay.[5] While this represents a different mechanism of action (bromodomain inhibition vs. apoptosis induction via cell cycle arrest), it highlights the versatility of the indole scaffold in generating potent anticancer agents.

Conclusion

The spiro[cyclopropane-1,3'-indolinone] scaffold is a promising starting point for the development of novel anticancer agents. The available data on its analogs demonstrate potent in vitro activity against a range of cancer cell lines, with mechanisms involving the induction of apoptosis through cell cycle arrest. While direct, peer-reviewed data on this compound is currently limited, the performance of its close structural relatives suggests that it warrants further investigation. Researchers and drug development professionals can use the comparative data and experimental protocols presented in this guide to inform their own studies into this and related chemical series. Future work should focus on expanding the structure-activity relationship, optimizing for potency and selectivity, and conducting in vivo efficacy studies.

References

Safety Operating Guide

Proper Disposal of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound, from collection to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, storage, and transfer to a designated hazardous waste facility.[7]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid waste, such as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[7] Do not mix with non-hazardous trash.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[8]

    • Do not mix with other waste streams to avoid potentially violent reactions or the emission of flammable or poisonous gases.[3] For example, keep acids and bases in separate containers.[3][4]

    • Whenever possible, use the original container for the main component of the waste.[8]

  • Contaminated Sharps: Dispose of any chemically contaminated broken glass, needles, or blades in a labeled, puncture-resistant sharps container.[4]

Step 2: Container Labeling

Properly label all waste containers with the following information:[2][8]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The approximate concentration or percentage of the compound in the waste

  • The date when the waste was first added to the container

  • The hazard characteristics (e.g., "Toxic," "Irritant" - as a precaution).

Step 3: Storage

  • Store hazardous waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]

  • Ensure all waste containers are kept tightly closed except when adding waste.[1][2][8]

  • Segregate containers within the SAA according to chemical compatibility to prevent accidental reactions.[3][8] For instance, store acids and bases separately.[3]

  • Inspect the SAA weekly for any signs of container leakage.[3]

Step 4: Disposal Request and Pickup

  • Once a waste container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[1][2][3]

  • Complete a hazardous material pickup request form as required by your institution.[8]

Empty Container Disposal

  • A container that has held this compound should be managed as hazardous waste.

  • If the compound is determined to be an acute hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the hazardous labels and dispose of the container as regular trash.[1]

Waste Minimization

To reduce the volume of hazardous waste generated, consider the following practices:[2]

  • Order only the quantity of the chemical needed for your experiments.

  • Maintain an accurate inventory of your chemicals.

  • Explore the possibility of substituting with less hazardous materials.

  • If feasible, reduce the scale of your experiments.

Disposal Workflow

Caption: Disposal workflow for the compound.

Parameter Guideline Reference
Waste Container Type Compatible, leak-proof, with a secure cap[3][8]
Container Headroom Leave at least one-inch of headroom to allow for expansion[3]
SAA Maximum Liquid Waste 55 gallons[2]
SAA Maximum Solid Waste (Acutely Toxic) 1 kilogram[2]
Maximum Storage Time in SAA 12 months[2]
Time to Remove Full Container from SAA Within 3 calendar days[3]

References

Essential Safety and Operational Guidance for Handling 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the novel research chemical 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS No. 645419-13-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on prudent laboratory practices and data from structurally related spiro-indoline compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, related compounds suggest potential hazards. A structurally similar compound, 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, a cautious approach is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.To prevent eye contact with dust or splashes, which may cause serious irritation[2][3][4].
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, as related compounds may cause skin irritation[2][3][4].
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination[5].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors, as related compounds may cause respiratory tract irritation[2][6][7].

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory safety protocols is crucial. The following steps outline the recommended procedure for handling this compound.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in a designated area (fume hood) gather_ppe Don appropriate PPE prep_area->gather_ppe Ensure safety weigh Weigh solid compound gather_ppe->weigh Proceed dissolve Dissolve in appropriate solvent weigh->dissolve Transfer decontaminate Decontaminate work surfaces dissolve->decontaminate Post-experiment dispose_waste Segregate and label waste decontaminate->dispose_waste store Store compound in a cool, dry, well-ventilated place dispose_waste->store Final step

Safe handling workflow for this compound.

Procedural Steps:

  • Preparation : Always work within a laboratory chemical hood to minimize inhalation exposure[6][7]. Before handling, ensure you are wearing all the PPE detailed in Table 1.

  • Handling : Avoid direct contact with the skin and eyes[2]. Prevent the formation of dust and aerosols.

  • Storage : Store the compound in a tightly closed container in a dry and well-ventilated place[4][6]. For long-term stability, storage as a solid in a cool, dark, and dry place is recommended[8].

  • First Aid :

    • In case of eye contact : Immediately flush eyes with plenty of water as a precaution[2].

    • In case of skin contact : Wash off with soap and plenty of water[2][4].

    • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration[2].

    • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person[2]. In all cases of exposure, consult a physician and show them the available safety information[2].

Disposal Plan

Proper disposal of this chemical and its containers is critical to prevent environmental contamination and ensure laboratory safety. Do not dispose of this chemical down the drain or in regular trash[9].

Table 2: Waste Disposal Protocol

Waste TypeSegregation and CollectionLabelingDisposal Method
Solid Waste Collect in a dedicated, leak-proof container. This includes the pure compound and any contaminated consumables (e.g., pipette tips, weigh boats)."Hazardous Waste" with the full chemical name: "this compound".Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9].
Liquid Waste Collect solutions in a chemically compatible, sealed container. The first rinse of any container should also be collected as hazardous waste[9]."Hazardous Waste" with the full chemical name and approximate concentration.Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor[9].
Contaminated PPE Double-bag items like gloves in clearly labeled hazardous waste bags[9]."Hazardous Waste - Contaminated PPE".Dispose of through your institution's hazardous waste stream.

Important Considerations:

  • Maintain a detailed record of the disposal, including the date, quantity, and the name of the disposal contractor[9].

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials[9].

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.